molecular formula C5H7FN2 B14770706 (3S)-3-fluoropyrrolidine-3-carbonitrile

(3S)-3-fluoropyrrolidine-3-carbonitrile

Cat. No.: B14770706
M. Wt: 114.12 g/mol
InChI Key: KSPZEMCRWJMWJF-RXMQYKEDSA-N
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Description

(3S)-3-fluoropyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C5H7FN2 and its molecular weight is 114.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-fluoropyrrolidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-fluoropyrrolidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H7FN2

Molecular Weight

114.12 g/mol

IUPAC Name

(3S)-3-fluoropyrrolidine-3-carbonitrile

InChI

InChI=1S/C5H7FN2/c6-5(3-7)1-2-8-4-5/h8H,1-2,4H2/t5-/m1/s1

InChI Key

KSPZEMCRWJMWJF-RXMQYKEDSA-N

Isomeric SMILES

C1CNC[C@@]1(C#N)F

Canonical SMILES

C1CNCC1(C#N)F

Origin of Product

United States

Foundational & Exploratory

The (3S)-3-Fluoropyrrolidine-3-Carbonitrile Scaffold: Structural Properties, Synthetic Methodologies, and Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of highly polar, sterically compact functional groups is paramount for optimizing both pharmacodynamics and pharmacokinetics. The (3S)-3-fluoropyrrolidine-3-carbonitrile moiety has emerged as a privileged building block, particularly in the development of highly selective kinase inhibitors and ion channel modulators.

As a Senior Application Scientist, I have observed that replacing a standard pyrrolidine ring with a geminal fluoro-nitrile group dramatically alters the basicity, conformational dynamics, and metabolic stability of the parent molecule. This in-depth technical guide explores the physicochemical causality behind these effects, provides self-validating synthetic protocols, and examines the scaffold's critical role in modern drug design—most notably in Tyrosine Kinase 2 (Tyk2) and Transient Receptor Potential Canonical 6 (TRPC6) inhibitors.

Physicochemical Properties & Structural Dynamics

The unique therapeutic value of (3S)-3-fluoropyrrolidine-3-carbonitrile stems directly from the stereoelectronic interplay between the highly electronegative fluorine atom and the linear, electron-withdrawing nitrile (-CN) group.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (3S)-3-fluoropyrrolidine-3-carbonitrile
Molecular Formula C5H7FN2
Molecular Weight 114.12 g/mol
CAS Registry Number (HCl Salt) 1363405-64-4[1]
CAS Registry Number (Free Base) 1363594-93-7[2]
Key Structural Features Geminal fluoro-nitrile, chiral pyrrolidine core
The Causality of Stereoelectronic Effects
  • pKa Modulation: Unsubstituted pyrrolidines typically exhibit a basic pKa of ~11.0, rendering them fully protonated at physiological pH, which can lead to poor membrane permeability and hERG liability. The dual electron-withdrawing inductive effects of the geminal fluorine and nitrile groups drastically reduce the basicity of the pyrrolidine nitrogen. This ensures a higher fraction of the neutral species in vivo, enhancing oral bioavailability.

  • The Gauche Effect and Conformational Locking: Fluorine is highly electronegative. In the pyrrolidine ring, the C-F bond prefers to adopt a pseudo-axial orientation to engage in hyperconjugation (

    
    ) and minimize dipole repulsion with the nitrogen lone pair. This restricts the conformational flexibility of the ring (the "gauche effect"), pre-organizing it for optimal binding in a protein pocket and significantly reducing the entropic cost of target engagement.
    
  • Orthogonal Multipolar Interactions: The (3S) stereocenter precisely directs the spatial orientation of the fluorine atom, allowing it to form orthogonal multipolar interactions with backbone amides in target proteins, while the compact nitrile acts as a strong hydrogen bond acceptor.

Mechanistic Role in Drug Design

The (3S)-3-fluoropyrrolidine-3-carbonitrile scaffold is not a passive structural linker; it actively dictates target selectivity.

Tyk2 JH2 Domain Inhibition

In the treatment of autoimmune diseases (e.g., inflammatory bowel disease, psoriasis), selective inhibition of Tyk2 over other JAK family kinases is critical to avoid off-target immunosuppression. Recent clinical candidates utilize this scaffold to bind specifically to the Tyk2 JH2 (pseudokinase) domain (3[3]). The (3S)-fluoro-nitrile motif occupies a highly specific lipophilic sub-pocket, stabilizing the inactive conformation of the kinase and allosterically blocking downstream STAT phosphorylation (4[4]).

Tyk2Pathway IL23 IL-23 Cytokine Receptor IL-23 Receptor Complex IL23->Receptor Binds Tyk2 Tyk2 Kinase (JH2 Domain) Receptor->Tyk2 Activates STAT3 STAT3 Phosphorylation Tyk2->STAT3 Phosphorylates Inhibitor (3S)-Fluoro-Nitrile Inhibitor Inhibitor->Tyk2 Allosteric Block Nucleus Gene Transcription (Inflammation) STAT3->Nucleus Translocates

Caption: Tyk2/STAT3 signaling pathway allosterically modulated by (3S)-fluoro-nitrile derivatives.

TRPC6 Ion Channel Modulation

For kidney disorders such as focal segmental glomerulosclerosis (FSGS) and nephrotic syndrome, the scaffold is integrated into benzimidazole derivatives to inhibit TRPC6 calcium channels (5[5]). Here, the reduced basicity of the pyrrolidine mitigates off-target toxicity while maintaining the necessary polar surface area for target residence time.

Synthetic Methodologies & Stereocontrol

Direct asymmetric synthesis of geminal fluoro-nitriles is sterically hindered and prone to poor enantioselectivity. Thus, a self-validating racemic synthesis followed by Supercritical Fluid Chromatography (SFC) resolution is the industry standard.

Protocol 1: Synthesis and Isolation of (3S)-3-Fluoropyrrolidine-3-Carbonitrile

Objective: Synthesize the core and isolate the (3S) enantiomer with >99% enantiomeric excess (ee).

  • Step 1: Cyanohydrin Formation

    • Dissolve 1.0 eq of 1-Boc-3-pyrrolidinone in anhydrous dichloromethane (DCM) under argon.

    • Add 1.2 eq of trimethylsilyl cyanide (TMSCN) followed by 0.05 eq of Zinc Iodide (ZnI

      
      ).
      
    • Causality: ZnI

      
       acts as a carbophilic Lewis acid, activating the ketone carbonyl to facilitate nucleophilic attack by the cyanide ion. TMSCN traps the resulting alkoxide as a stable TMS ether, preventing reversibility.
      
    • Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO

      
      , extract with DCM, and concentrate.
      
  • Step 2: Deoxofluorination

    • Dissolve the crude TMS-cyanohydrin in anhydrous DCM and cool strictly to -78 °C.

    • Dropwise, add 1.5 eq of Diethylaminosulfur trifluoride (DAST).

    • Causality: DAST facilitates the cleavage of the C-O bond and subsequent nucleophilic fluorination. The extremely low temperature (-78 °C) is critical to suppress the competing elimination reaction, which would yield an undesired unsaturated cyano-pyrroline.

    • Gradually warm to room temperature over 12 hours. Quench with saturated NaHCO

      
       at 0 °C, extract, and purify via silica gel chromatography to isolate rac-1-Boc-3-fluoro-3-cyanopyrrolidine.
      
  • Step 3: Chiral Resolution & Deprotection (Self-Validating Step)

    • Subject the racemic mixture to preparative SFC using a chiral stationary phase (e.g., Chiralpak AD-H).

    • Validation: Analyze fractions via analytical chiral HPLC. Only pool fractions with >99% ee for the (3S) enantiomer.

    • Treat the isolated (3S)-1-Boc-3-fluoro-3-cyanopyrrolidine with 4M HCl in dioxane for 2 hours at room temperature. Concentrate in vacuo to yield (3S)-3-fluoropyrrolidine-3-carbonitrile hydrochloride.

Experimental Workflows in Drug Development

Integrating this scaffold into a lead compound typically requires Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

Protocol 2: SNAr Integration into a Heteroaryl Core

Objective: Couple the (3S)-fluoro-nitrile scaffold to an electron-deficient heteroaryl chloride (e.g., 6-chloro-1H-pyrazolo[4,3-c]pyridine)[6].

  • Reaction Setup: In a sealed microwave vial, combine 1.0 eq of the heteroaryl chloride, 1.5 eq of (3S)-3-fluoropyrrolidine-3-carbonitrile HCl, and 3.0 eq of N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP).

    • Causality: The electron-withdrawing gem-fluoro-nitrile severely reduces the nucleophilicity of the pyrrolidine nitrogen. DIPEA is required to free-base the amine, while NMP (a highly polar aprotic solvent) stabilizes the Meisenheimer complex transition state during SNAr.

  • Execution: Heat the mixture to 110 °C for 16 hours.

  • Validation: Monitor reaction progression via LC-MS. The presence of the [M+H]+ peak corresponding to the coupled product confirms successful displacement. Confirm fluorine retention via

    
    F NMR.
    
  • Purification: Cool to room temperature, dilute with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC.

ExpWorkflow A Scaffold Synthesis (DAST Fluorination) B Chiral Resolution (SFC Separation) A->B C SNAr Coupling (Heteroaryl Core) B->C D In Vitro Assay (Kinase/TRPC6) C->D E Lead Optimization D->E

Caption: Hit-to-lead experimental workflow incorporating the (3S)-fluoro-nitrile scaffold.

References

  • WO2023220046A1 - Tyk2 inhibitors Source: Google Patents URL
  • WO2019079578A1 - Benzimidazole derivatives and their uses Source: Google Patents URL
  • Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2 Source: Journal of Medicinal Chemistry / ResearchGate URL
  • 3-Fluoropyrrolidine-3-carbonitrile Hydrochloride (Product SY160818)

Sources

3-Fluoro-3-Cyanopyrrolidine Quaternary Stereocenter Analysis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-fluoro-3-cyanopyrrolidine motif has emerged as a privileged pharmacophore in modern drug discovery. The geminal fluoro-cyano substitution on a saturated nitrogen heterocycle provides a unique combination of physicochemical properties: the strong electron-withdrawing nature of both groups dramatically lowers the pKa of the pyrrolidine nitrogen, while the fluorine atom serves as a bioisostere for a hydroxyl group, enhancing metabolic stability against oxidative degradation. Furthermore, the quaternary stereocenter locks the pyrrolidine ring into specific puckered conformations, which can be exploited to optimize binding affinity in target protein pockets.

This whitepaper provides an in-depth mechanistic framework, synthetic methodology, and analytical strategy for the generation and validation of this complex quaternary stereocenter.

Mechanistic Framework for Quaternary Stereocenter Formation

The construction of a tetrasubstituted carbon bearing both a fluorine atom and a cyano group is synthetically demanding due to steric hindrance and the potential for competing elimination reactions. The most robust and scalable approach involves the electrophilic fluorination of a pre-formed 3-cyanopyrrolidine enolate, typically derived from N-Boc-3-pyrrolidinone[1].

The Role of NFSI and Chiral Catalysis

To achieve high enantiomeric excess (ee), N-fluorobenzenesulfonimide (NFSI) is utilized as the electrophilic fluorine source. NFSI is preferred over reagents like Selectfluor because of its superior solubility profile in organic solvents and its compatibility with transition-metal catalysts, which prevents over-fluorination and oxidative side reactions[2].

The asymmetric induction is governed by a chiral transition-metal complex—often a Palladium(II) center coordinated with a chiral bidentate ligand such as (R)-BINAP or SEGPHOS[3]. The catalyst coordinates to the cyano-enolate, creating a rigid chiral pocket that dictates the facial selectivity of the incoming electrophilic fluorine atom.

Pathway A N-Boc-3-pyrrolidinone B Cyano-enolate Intermediate A->B TMSCN / Base C Asymmetric Fluorination (NFSI + Pd-BINAP) B->C D (3R/3S)-3-Fluoro-3-cyano- pyrrolidine C->D Electrophilic F+

Reaction pathway for the enantioselective synthesis of the 3-fluoro-3-cyanopyrrolidine core.

Experimental Protocol: Enantioselective Fluorination

To ensure trustworthiness and self-validation , this protocol mandates the parallel synthesis of a racemic standard. The racemic batch is strictly required to validate the analytical chromatography methods by proving baseline resolution of both enantiomers prior to analyzing the asymmetric batch.

Step-by-Step Methodology
  • Racemic Standard Preparation (Control):

    • Dissolve 1-Boc-3-cyanopyrrolidine (1.0 eq) in anhydrous THF at -78 °C.

    • Add LiHMDS (1.1 eq) dropwise. Stir for 30 minutes.

    • Add NFSI (1.2 eq) in THF. Warm to room temperature, quench with sat. NH₄Cl, and isolate the racemic 1-Boc-3-fluoro-3-cyanopyrrolidine.

  • Catalyst Activation (Asymmetric Batch):

    • In a flame-dried Schlenk flask under argon, dissolve Pd(OAc)₂ (5 mol%) and (R)-BINAP (6 mol%) in anhydrous dichloromethane (DCM). Stir at room temperature for 1 hour to form the active chiral complex[4].

  • Substrate & Reagent Addition:

    • Add 1-Boc-3-cyanopyrrolidine (1.0 eq) to the catalyst solution, followed by NFSI (1.2 eq).

  • Base Initiation:

    • Cool the mixture to 0 °C. Add 2,6-lutidine (1.1 eq) dropwise to initiate enolization and subsequent fluorination.

  • In-Process Control (IPC):

    • Monitor the reaction via ¹⁹F NMR of crude aliquots. The disappearance of the NFSI signal (~ -38 ppm) and the appearance of the product signal (~ -155 ppm) indicates conversion.

  • Workup & Isolation:

    • Quench the reaction with water. Extract with DCM, dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the enantioenriched product.

Analytical Characterization & Stereochemical Proof

Validating the quaternary stereocenter requires a multi-modal analytical approach. The presence of the fluorine atom provides a powerful diagnostic handle via Nuclear Magnetic Resonance (NMR) spectroscopy, while Supercritical Fluid Chromatography (SFC) is the industry standard for determining enantiopurity.

Quantitative Data: NMR Diagnostic Signals

The geminal relationship between the fluorine atom and the cyano group creates distinct scalar couplings (


-couplings) across the pyrrolidine ring.
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (

)
Diagnostic Assignment
¹⁹F NMR -155.2Multiplet (m)N/ACharacteristic of tertiary C-F
¹³C NMR 116.5Doublet (d)

= 32 Hz
Cyano Carbon (-CN)
¹³C NMR 92.4Doublet (d)

= 178 Hz
C3 (Quaternary Stereocenter)
¹³C NMR 53.1Doublet (d)

= 24 Hz
C2 (Adjacent to stereocenter)
¹H NMR 3.65 - 3.85Doublet of Doublets (dd)

= 12 Hz
Diastereotopic protons on C2
Protocol: Chiral SFC Method Development

SFC is prioritized over HPLC due to its rapid equilibration times, superior resolution for small polar heterocycles, and environmentally benign mobile phase (supercritical CO₂).

  • Column Screening: Screen the racemic standard against immobilized polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID).

  • Mobile Phase Optimization: Utilize supercritical CO₂ with a polar modifier (MeOH or EtOH) ranging from 5% to 20%. Add 0.1% Diethylamine (DEA) to suppress peak tailing caused by the basic pyrrolidine nitrogen (if the Boc group is removed).

  • Validation Criteria: Adjust backpressure (typically 120-150 bar) and temperature (35 °C) until the racemic standard exhibits a baseline resolution (

    
    ) between the (3R) and (3S) enantiomers.
    
  • Sample Analysis: Inject the asymmetric batch using the optimized method to calculate the enantiomeric excess (ee).

Analysis S1 Racemic Standard Synthesis (Control Baseline) S2 Chiral SFC Method Development (Screening CSPs) S1->S2 S3 Enantiomeric Excess (ee) Determination S2->S3 S4 Absolute Configuration (VCD / X-ray Crystallography) S3->S4

Analytical workflow for stereocenter validation and absolute configuration assignment.

Absolute Configuration Assignment

While SFC provides the enantiomeric ratio, it does not assign the absolute (3R) or (3S) configuration. This must be established via:

  • X-ray Crystallography: If the intermediate can be crystallized (often facilitated by derivatizing the pyrrolidine nitrogen with a heavy-atom bearing group like a p-bromobenzenesulfonyl chloride).

  • Vibrational Circular Dichroism (VCD): Comparing the experimental IR and VCD spectra of the highly purified enantiomer against Density Functional Theory (DFT) calculated spectra of the (3R) and (3S) models.

References

  • Title: N-Boc-3-pyrrolidinone | 101385-93-7 - ChemicalBook Source: ChemicalBook URL
  • Title: Some Items of Interest to Process R&D Chemists and Engineers Source: ACS Publications URL
  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL
  • Title: Palladium-Catalyzed Enantioselective 1,1-Fluoroarylation of Aminoalkenes Source: Journal of the American Chemical Society URL

Sources

(S)-3-fluoro-3-cyanopyrrolidine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Chiral Pharmacophore: A Technical Guide to (S)-3-Fluoro-3-Cyanopyrrolidine in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine and cyano groups onto saturated nitrogen heterocycles has revolutionized drug design. (S)-3-fluoro-3-cyanopyrrolidine represents a highly privileged, densely functionalized chiral building block. By placing a highly electronegative fluorine atom geminal to a cyano group on a pyrrolidine scaffold, chemists can simultaneously modulate basicity, enhance metabolic stability, and dictate the precise spatial trajectory of hydrogen-bond acceptors.

This whitepaper provides an in-depth technical analysis of (S)-3-fluoro-3-cyanopyrrolidine, detailing its structural properties, validated synthetic pathways, chiral resolution methodologies, and its profound utility in rational drug design.

Chemical Identity and Nomenclature

Due to the dynamic nature of chemical registries, enantiomerically pure intermediates are frequently cataloged under their racemic parent CAS numbers, with specific stereoisomers resolved downstream. Table 1 summarizes the critical identification metrics for the racemate and its widely utilized synthetic derivatives.

Table 1: Chemical Identity and Physical Properties

PropertyDescription / Value
IUPAC Name (3S)-3-fluoropyrrolidine-3-carbonitrile
Common Synonyms (S)-3-cyano-3-fluoropyrrolidine; (3S)-3-fluoro-3-cyanopyrrolidine
Molecular Formula C₅H₇FN₂ (Free Base)
Molecular Weight 114.12 g/mol (Free Base)
CAS Number (Free Base, Racemic) 1363594-93-7[1]
CAS Number (HCl Salt, Racemic) 1363405-64-4[2]
CAS Number (Boc-Protected, Racemic) 1334675-01-2[3]

Structural and Stereoelectronic Properties

The therapeutic value of the (S)-3-fluoro-3-cyanopyrrolidine motif stems from the synergistic effects of its substituents:

  • Conformational Pre-organization (The Gauche Effect): The highly electronegative fluorine atom interacts with the nitrogen lone pair or adjacent C-H bonds, inducing a strong stereoelectronic gauche effect. This biases the pyrrolidine ring into specific puckered conformations (typically Cγ-exo or Cγ-endo)[4]. This pre-organization reduces the entropic penalty upon binding to a target protein.

  • pKa Modulation: The strong inductive electron-withdrawing effect of the geminal fluoro-cyano pair significantly lowers the pKa of the pyrrolidine nitrogen compared to an unsubstituted analog. This enhances oral bioavailability and membrane permeability by increasing the fraction of the un-ionized drug at physiological pH.

  • Metabolic Shielding: The C3 position of pyrrolidines is a common "soft spot" for cytochrome P450-mediated oxidation. The presence of the robust C-F bond effectively blocks this metabolic liability[5].

Interactions Moiety (S)-3-fluoro-3-cyanopyrrolidine F_Atom Fluorine Atom (Metabolic Blocker) Moiety->F_Atom CN_Group Cyano Group (H-Bond Acceptor) Moiety->CN_Group NH_Ring Pyrrolidine Amine (Solubility/Salt Bridge) Moiety->NH_Ring Target Target Protein Pocket F_Atom->Target Lipophilic Interaction CN_Group->Target H-Bonding NH_Ring->Target Ionic Interaction

Mechanistic interactions of the (S)-3-fluoro-3-cyanopyrrolidine pharmacophore.

Synthetic Pathways and Chiral Resolution

The synthesis of the (S)-enantiomer is typically achieved via the construction of the racemic gem-fluoro-cyano core, followed by rigorous chiral resolution.

Mechanistic Rationale

The core transformation relies on the deoxofluorination of a cyanohydrin intermediate. N-Boc-3-pyrrolidinone is reacted with trimethylsilyl cyanide (TMSCN) to form the cyanohydrin. Subsequent treatment with a nucleophilic fluorinating agent—traditionally Diethylaminosulfur trifluoride (DAST)[6] or the more thermally stable XtalFluor-E[7]—facilitates an activation-displacement cascade. The hydroxyl group is activated by the sulfur species, followed by nucleophilic displacement by the released fluoride ion, yielding the racemic 1-Boc-3-fluoro-3-cyanopyrrolidine.

Synthetic and Resolution Workflow

Synthesis A N-Boc-3-pyrrolidinone B Cyanation (TMSCN, Cat.) A->B C Cyanohydrin Intermediate B->C D Deoxofluorination (DAST or XtalFluor-E) C->D E Racemic 1-Boc-3-fluoro- 3-cyanopyrrolidine D->E F Chiral Separation (Preparative SFC) E->F G (S)-1-Boc-3-fluoro- 3-cyanopyrrolidine F->G H Deprotection (HCl in Dioxane) G->H I (S)-3-fluoro-3-cyanopyrrolidine Hydrochloride H->I

Step-by-step synthetic workflow for (S)-3-fluoro-3-cyanopyrrolidine hydrochloride.

Validated Protocol: Synthesis and Isolation

Note: This protocol is a self-validating system. The use of XtalFluor-E over DAST prevents the generation of highly corrosive free HF, ensuring the integrity of borosilicate glassware and reducing elimination side-products[7].

  • Cyanation: Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add catalytic ZnI₂ (0.05 eq) followed by dropwise addition of TMSCN (1.2 eq). Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃ and extract with DCM to yield the crude cyanohydrin.

  • Deoxofluorination: Dissolve the crude cyanohydrin in anhydrous DCM at -78 °C. Add Et₃N·3HF (2.0 eq) followed by XtalFluor-E (1.5 eq). Allow the reaction to warm to room temperature overnight. Quench with saturated NaHCO₃. The organic layer is concentrated and purified via silica gel chromatography to yield racemic 1-Boc-3-fluoro-3-cyanopyrrolidine.

  • Chiral Resolution: Subject the racemate to Preparative Supercritical Fluid Chromatography (SFC) using a Chiralpak IG column. Causality: The amylose-based stationary phase of the IG column provides highly specific hydrogen-bonding interactions with the cyano group, allowing baseline separation of the (R) and (S) enantiomers.

  • Orthogonal Deprotection: Dissolve the isolated (S)-enantiomer in 4M HCl in dioxane at 0 °C. Stir for 2 hours. The Boc group is cleaved orthogonally, and the resulting (S)-3-fluoro-3-cyanopyrrolidine precipitates directly as a high-purity hydrochloride salt. Filter and dry under vacuum.

Analytical Characterization

To guarantee the scientific integrity of the chiral building block for downstream API synthesis, enantiomeric excess (ee) must be rigorously quantified.

Protocol: Chiral HPLC for Enantiomeric Purity

This protocol utilizes a self-validating control sequence to ensure the analytical method can genuinely resolve the enantiomers before assessing the pure sample.

  • Column: Chiralpak IG (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (80:20 v/v) containing 0.1% Diethylamine (DEA). Causality: DEA acts as a sweeping agent, suppressing secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the column, thereby preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Validation Sequence:

    • Blank Injection: Verify baseline stability.

    • Racemic Standard Injection: Confirm baseline resolution (Rs > 1.5) of the (R) and (S) peaks. Record the retention times.

    • (S)-Enantiomer Sample Injection: The sample must show a single peak matching the retention time of the (S)-isomer from the racemic run. Calculate ee% via area normalization: ee% =[(Area S - Area R) / (Area S + Area R)] x 100.

References

  • Chemical Label Data for 3-fluoropyrrolidine-3-carbonitrile hydrochloride Source: Chemical-Label URL:[Link]

  • ChemSrc Database: 3-Fluoropyrrolidine-3-carbonitrile Source: ChemSrc URL:[Link]

  • Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2 Source: RSC Books URL:[Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling Source: ACS Publications (J. Org. Chem.) URL:[Link]

  • Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings and Heteronuclear NOEs Source: ResearchGate / Chem. Eur. J. URL:[Link]

  • Next Generation of Fluorine-Containing Pharmaceuticals Source: Chemical Reviews URL:[Link]

Sources

An In-Depth Technical Guide to Bioisosteric Replacement Using α-Fluoro-α-Cyano Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Novel Scaffold for Modern Drug Discovery

Foreword: Beyond Classical Bioisosterism

In the landscape of modern medicinal chemistry, the principle of bioisosterism—the substitution of one chemical moiety for another with similar physical or chemical properties to enhance a drug candidate's profile—has evolved from a simple tool for lead optimization into a sophisticated strategy for innovation.[1][2] The objective is no longer just to mimic size and shape but to strategically modulate a molecule's electronic, conformational, and metabolic properties with surgical precision. This guide delves into the application of a highly specialized and promising scaffold: the α-fluoro-α-cyano pyrrolidine. We will explore its design rationale, synthetic accessibility, and profound potential to serve as a superior bioisosteric replacement for critical functional groups like amides and esters, thereby addressing long-standing challenges in drug development.

The Strategic Imperative for Advanced Bioisosteres

The journey of a drug candidate from hit to clinical success is often fraught with challenges related to potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Amide and ester functionalities, while ubiquitous in bioactive molecules for their hydrogen bonding capabilities and structural roles, are frequently metabolic liabilities, susceptible to hydrolysis by proteases and esterases.[3][4] This metabolic instability necessitates a search for replacements that retain the parent's biological activity while offering enhanced durability.

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry for its ability to profoundly influence a molecule's physicochemical properties.[5][6] The unique characteristics of the fluorine atom—its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of pKa, lipophilicity, metabolic stability, and molecular conformation.[7][8]

The α-Fluoro-α-Cyano Pyrrolidine: A Scaffold of Unique Potential

The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its three-dimensional structure that allows for a thorough exploration of pharmacophore space.[9][10][11] When functionalized at the α-position with both a fluorine atom and a cyano group, this scaffold transforms into a powerful and versatile bioisosteric unit.

Deconstructing the Key Components:
  • The Pyrrolidine Ring: As a saturated heterocycle, it provides a rigidified, non-planar backbone, reducing the entropic penalty upon binding to a biological target compared to more flexible acyclic systems.[9]

  • The α-Fluoro Substituent: The geminal fluorine atom serves multiple critical roles. Its potent electron-withdrawing nature can dramatically lower the basicity (pKa) of the pyrrolidine nitrogen, a crucial modification for mitigating hERG channel liability and improving oral bioavailability.[8][12][13][14] Furthermore, it acts as a metabolic shield, blocking potential sites of P450-mediated oxidation.[6][15][16] Stereoelectronic interactions, such as the gauche effect between the fluorine and the nitrogen's lone pair, can enforce a specific ring pucker, thereby controlling the conformation of the entire molecule.[17][18]

  • The α-Cyano Substituent: The nitrile group is a well-established mimic for the carbonyl oxygen of an amide or ester. It is a potent hydrogen bond acceptor with a linear geometry. While the bioisosterism between fluorine and the cyano group has been explored in other contexts[19], their combination geminal to a nitrogen atom creates a unique electronic and steric environment that effectively reproduces the key interactive features of an amide bond.

Mimicking the Amide Bond

The primary application of the α-fluoro-α-cyano pyrrolidine is as a conformationally restricted, metabolically stable amide bioisostere. The diagram below illustrates this strategic replacement.

Caption: Bioisosteric replacement of an amide with an α-fluoro-α-cyano pyrrolidine.

This replacement preserves the crucial hydrogen bond accepting vector (via the nitrile) while introducing conformational rigidity and metabolic stability, key upgrades for a developing drug candidate.

Impact on Physicochemical and Pharmacokinetic Properties

The true value of a bioisostere is measured by its quantifiable impact on a molecule's drug-like properties. The α-fluoro-α-cyano pyrrolidine moiety offers predictable and often highly beneficial modulations.

PropertyEffect of ReplacementRationale & Causality
Basicity (pKa) Significant Decrease The potent inductive electron-withdrawing effects of both the α-fluoro and α-cyano groups drastically reduce the electron density on the pyrrolidine nitrogen, lowering its ability to accept a proton. A reduction of 3-5 pKa units can be anticipated.[12][14]
Lipophilicity (LogP/D) Context-Dependent While fluorine typically increases lipophilicity, the highly polar nitrile group can counteract this effect. The overall change is influenced by the surrounding molecular structure and the potential for intramolecular hydrogen bonding.[1][13]
Metabolic Stability Significant Increase The C-F bond is exceptionally strong and the fluorine atom shields the α-carbon from CYP450-mediated oxidation.[8][15][16] This replacement removes the hydrolytically susceptible amide/ester carbonyl, leading to a longer in vivo half-life.
Conformation Increased Rigidity The five-membered ring structure inherently limits conformational freedom.[20] Furthermore, stereoelectronic effects involving the fluorine atom can lock the pyrrolidine into a preferred ring pucker, pre-organizing the molecule for optimal target engagement.[17][18]
Aqueous Solubility Potentially Improved By lowering the pKa, the molecule may exist in a more neutral state at physiological pH, which can, depending on the overall structure, reduce interactions that lead to poor solubility. The polar nitrile also contributes favorably.[21]

Synthetic Strategies and Methodologies

The successful application of this scaffold hinges on its accessible synthesis. While a multi-step process, the construction of α-fluoro-α-cyano pyrrolidines can be achieved through established modern synthetic methodologies.

General Synthetic Workflow

A plausible synthetic route involves the construction of a suitable pyrrolidine precursor followed by simultaneous or sequential introduction of the fluorine and cyano groups at the α-position.

G Start Pyrrolidine Precursor (e.g., N-protected-2-pyrrolidinone) Step1 α-Cyanation Start->Step1 Intermediate1 α-Cyano Pyrrolidinone Step1->Intermediate1 Step2 Electrophilic Fluorination (e.g., Selectfluor®) Intermediate1->Step2 Intermediate2 α-Fluoro-α-Cyano Pyrrolidinone Step2->Intermediate2 Step3 Reduction of Lactam (e.g., LiAlH₄ or BH₃) Intermediate2->Step3 Final Target α-Fluoro-α-Cyano Pyrrolidine Step3->Final

Caption: A generalized workflow for the synthesis of α-fluoro-α-cyano pyrrolidines.

Detailed Experimental Protocol: Synthesis of a Model Compound

This protocol is a representative example based on established chemical transformations and should be adapted and optimized for specific substrates.

Objective: To synthesize N-Benzyl-2-fluoro-2-cyanopyrrolidine from N-Benzyl-2-pyrrolidinone.

  • α-Cyanation of N-Benzyl-2-pyrrolidinone:

    • To a solution of N-Benzyl-2-pyrrolidinone (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2M in THF/heptane/ethylbenzene) dropwise.

    • Stir the resulting anion at -78 °C for 1 hour.

    • Add a solution of p-toluenesulfonyl cyanide (TsCN) (1.2 eq) in dry THF dropwise.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield N-Benzyl-2-cyanopyrrolidinone.

  • α-Fluorination of N-Benzyl-2-cyanopyrrolidinone:

    • Dissolve the cyano-lactam (1.0 eq) in dry acetonitrile in a flame-dried flask under argon.

    • Cool the solution to 0 °C and add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir at 0 °C for 30 minutes, then add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.3 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction with water and extract with dichloromethane (3x).

    • Combine the organic layers, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to afford N-Benzyl-2-fluoro-2-cyanopyrrolidinone.

  • Reduction to the Final Pyrrolidine:

    • To a solution of the fluorinated lactam (1.0 eq) in dry THF at 0 °C under argon, add lithium aluminum hydride (LiAlH₄) (2.0 eq, 1M in THF) dropwise.

    • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing thoroughly with ethyl acetate.

    • Concentrate the filtrate and purify via column chromatography to yield the final product, N-Benzyl-2-fluoro-2-cyanopyrrolidine.

  • Self-Validation and Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to ensure the protocol's success.

Conclusion and Future Outlook

The α-fluoro-α-cyano pyrrolidine scaffold represents a sophisticated and highly strategic tool for medicinal chemists. It is not merely a passive placeholder but an active modulator of molecular properties. By rationally designing this bioisostere, researchers can simultaneously address multiple liabilities of a lead compound—enhancing metabolic stability, tuning basicity to improve pharmacokinetics and reduce off-target effects, and imposing conformational restraint to increase potency and selectivity. While its synthesis is non-trivial, the potential rewards in crafting superior drug candidates with significantly improved developability profiles make the α-fluoro-α-cyano pyrrolidine a compelling and authoritative addition to the modern drug discovery playbook. Future work will undoubtedly focus on developing more efficient and stereoselective synthetic routes to broaden its accessibility and application in a new generation of therapeutics.

References

  • Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry Source: ACS Publications URL: [Link]

  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery Source: Royal Society of Chemistry URL: [Link]

  • Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Application of Bioisosteres in Drug Design Source: Columbia University URL: [Link]

  • Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: ACS Publications URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination Source: ResearchGate URL: [Link]

  • Title: Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination Source: National Center for Biotechnology Information URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers Source: MDPI URL: [Link]

  • Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: ResearchGate URL: [Link]

  • Title: (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds Source: ResearchGate URL: [Link]

  • Title: Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids Source: ChemRxiv URL: [Link]

  • Title: Ester and Amide Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids Source: National Center for Biotechnology Information URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

  • Title: Bioisosteres that influence metabolism Source: Hypha Discovery Blogs URL: [Link]

  • Title: Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines Source: ResearchGate URL: [Link]

  • Title: (PDF) Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link]

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines Source: White Rose Research Online URL: [Link]

  • Title: Pyrrolidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Metabolism and Toxicity of Fluorine Compounds - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

3-Fluoro-3-Pyrrolidinecarbonitrile: A Geminal-Disubstituted Proline Surrogate for Conformational Control and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Fluoro-3-Pyrrolidinecarbonitrile as a Proline Surrogate Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

In the landscape of peptidomimetics and fragment-based drug discovery (FBDD), the pyrrolidine ring is a privileged scaffold. However, native proline residues are susceptible to oxidative metabolism and rapid cis-trans isomerization, which can destabilize bioactive conformations.

3-Fluoro-3-pyrrolidinecarbonitrile represents a high-value "geminal-disubstituted" scaffold. By introducing a fluorine atom and a nitrile group at the C3 position, researchers can achieve three critical design goals simultaneously:

  • Conformational Locking: Exploiting the gauche effect to freeze the pyrrolidine ring pucker.

  • Metabolic Blocking: Preventing P450-mediated oxidation at the electron-rich C3 position.

  • Basicity Modulation: Significantly lowering the pKa of the pyrrolidine nitrogen (relative to proline), improving bioavailability and blood-brain barrier (BBB) permeation.

This guide provides a technical roadmap for synthesizing, characterizing, and deploying this moiety in drug development campaigns.

Structural & Physicochemical Profile

The Geminal Effect on Conformation

The introduction of a fluorine atom and a nitrile group at the same carbon (C3) creates a "push-pull" stereoelectronic environment.

  • The Fluorine Gauche Effect: Fluorine has a strong preference to align gauche to the vicinal amine nitrogen lone pair (or N-C bonds) to maximize

    
     hyperconjugation.
    
  • The Nitrile Factor: The cyano group is sterically small (linear) but electronically demanding.

  • Result: Unlike 3-fluoropyrrolidine (which fluctuates), the 3-fluoro-3-cyano motif creates a high energy barrier to ring inversion, effectively "locking" the ring into a specific envelope conformation (typically C3-endo or C3-exo depending on the specific stereochemistry relative to the C2 substituent).

pKa Modulation and Lipophilicity

Native proline has a pKa of ~10.6. This high basicity often leads to high ionization at physiological pH (7.4), limiting membrane permeability.

PropertyProline3-Fluoropyrrolidine3-Fluoro-3-pyrrolidinecarbonitrile
C3 Substituent H, HH, FF, CN
Electronic Effect NeutralInductive (-I)Dual Inductive (-I)
Approx. pKa (NH) 10.6~9.0~6.5 - 7.5
LogP Trend LowMediumHigh (Lipophilic)
Metabolic Liability High (C3/C4 oxidation)MediumLow (Blocked C3)

Implication: The reduced pKa ensures a higher fraction of the molecule exists as the neutral free base at physiological pH, significantly enhancing passive diffusion across biological membranes.

Synthetic Methodology: The Cyanohydrin-Deoxofluorination Route

The most robust route to 3-fluoro-3-pyrrolidinecarbonitrile avoids direct electrophilic fluorination (which is often regioselective for C2). Instead, we utilize a nucleophilic fluorination of a cyanohydrin intermediate.

Reaction Pathway (DOT Visualization)

SynthesisPathway Figure 1: Synthetic route via Cyanohydrin Deoxofluorination. *Stereochemistry depends on solvent/reagent. Start N-Boc-3-pyrrolidinone (Commercial Starting Material) Step1 Cyanohydrin Formation (TMSCN, ZnI2) Start->Step1 Nucleophilic Attack Inter Intermediate: 3-hydroxy-3-cyano-pyrrolidine Step1->Inter Step2 Deoxofluorination (DAST or Deoxo-Fluor) Inter->Step2 OH -> F Substitution Product N-Boc-3-fluoro-3-cyanopyrrolidine Step2->Product Inversion/Retention* Final Deprotection (HCl/Dioxane) -> Target HCl Salt Product->Final Boc Removal

[1]

Detailed Protocol

Reagents Required:

  • N-Boc-3-pyrrolidinone (CAS: 101385-93-7)

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc Iodide (ZnI2) - Catalyst

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®[2]

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow:

  • Cyanosilylation (Formation of Silylated Cyanohydrin):

    • Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous DCM under Nitrogen.

    • Add catalytic ZnI2 (0.05 eq).

    • Add TMSCN (1.2 eq) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of ketone).

    • Note: The TMS group usually falls off during workup or is removed intentionally with mild acid to yield the free alcohol (cyanohydrin).

  • Deoxofluorination (The Critical Step):

    • Safety Warning: DAST can react violently with water. Use strictly anhydrous conditions.

    • Cool the solution of the 3-hydroxy-3-cyano intermediate (in DCM) to -78°C.

    • Add DAST (1.5 eq) dropwise.

    • Allow the reaction to warm slowly to RT overnight.

    • Quench: Pour the reaction mixture slowly into saturated NaHCO3 solution (gas evolution will occur). Extract with DCM.

  • Purification & Deprotection:

    • Purify the N-Boc-3-fluoro-3-cyanopyrrolidine via silica gel chromatography (Hexane/EtOAc gradient).

    • Remove the Boc group using 4M HCl in Dioxane (RT, 1 hour) to yield 3-fluoro-3-pyrrolidinecarbonitrile hydrochloride .

Applications in Drug Design[3][4]

Metabolic Stability (Blocking the "Soft Spot")

Pyrrolidine rings in drugs (e.g., nicotine analogs, DPP-4 inhibitors) are prone to oxidation at the C3 and C5 positions by Cytochrome P450 enzymes.

  • Mechanism: P450 abstracts a hydrogen atom to form a radical, leading to hydroxylation or ring opening.

  • Solution: Replacing the C3-H atoms with Fluorine and Nitrile (both metabolically robust) completely shuts down metabolism at this position.

Peptidomimetics: The Turn Inducer

In peptide chains, proline often induces


-turns.[3] The 3-fluoro-3-cyano surrogate enforces a specific 

(chi) dihedral angle.

Signaling/Interaction Logic:

Bioactivity Figure 2: Mechanistic impact of the surrogate on pharmacokinetics and pharmacodynamics. Surrogate 3-Fluoro-3-Cyano Pyrrolidine Effect1 Restricted Phi/Psi Angles Surrogate->Effect1 Steric/Stereoelectronic Effect2 Lowered pKa (Reduced Basicity) Surrogate->Effect2 Inductive Effect Target1 GPCR / Enzyme Pocket (High Shape Complementarity) Effect1->Target1 Entropic Advantage (Pre-organized) Target2 Membrane Permeability (CNS Penetration) Effect2->Target2 Neutral Species Dominance

Case Study Context: DPP-4 Inhibition

While Vildagliptin uses a 2-cyano group, the 3-fluoro-3-cyano motif is explored in next-generation inhibitors to reduce the nucleophilicity of the amine (reducing off-target toxicity) while maintaining the "warhead" capability of the nitrile if positioned correctly, or simply using the nitrile as a binding anchor.

Safety and Handling References

  • DAST/Deoxo-Fluor: Highly corrosive and generates HF upon contact with moisture. Perform all reactions in a fume hood with HF-compatible spill kits available.

  • Cyanides: TMSCN releases HCN upon hydrolysis. Ensure basic scrubbers are used for reaction off-gassing.

References

  • Conformational Analysis of Fluorinated Pyrrolidines

    • Source: "Unveiling the Singular Conformation of the 3-Fluoropyrrolidinium Cation." ResearchGate.[2][4]

    • Relevance: Establishes the theoretical basis for using fluorine to lock pyrrolidine ring puckering (C3-endo/exo preferences).
  • Synthesis of Fluorinated Pyrrolidine Scaffolds

    • Source: "Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile." Helvetica Chimica Acta.[5]

    • Relevance: Provides the foundational protocols for manipulating 3-substituted pyrrolidines and handling hydroxy-nitrile precursors.
  • Fluorine in Peptide Mimetics

    • Source: "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins."[6] PubMed / Top Heterocycl Chem.

    • Relevance: Validates the use of fluorinated prolines to modulate cis/trans isomerization and protein stability.[3][6][7][8]

  • General Properties of 3-Fluoropyrrolidine Hydrochloride

    • Source: PubChem Compound Summary for CID 2759162.
    • Relevance: Provides baseline toxicity (H302, H315) and physicochemical data for the monosubstituted analog, serving as a baseline for the disubstituted variant.

Sources

Electronic Effects of 3-Fluoro and 3-Cyano Substitution on the Pyrrolidine Ring: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, ubiquitous in approved drugs and natural products. However, its high intrinsic basicity often results in suboptimal pharmacokinetic (PK) profiles, including poor passive membrane permeability and increased hERG liability. Substitution at the C3 position with strong electron-withdrawing groups (EWGs)—specifically fluorine (-F) and cyano (-CN)—provides a powerful vector to modulate the electronic environment of the ring without introducing prohibitive steric bulk. This whitepaper dissects the causality behind these electronic effects, their profound impact on conformational bias, and provides field-proven, self-validating methodologies for their empirical measurement.

The Pyrrolidine Scaffold: Baseline Electronic Properties

Unsubstituted pyrrolidine is a saturated, five-membered secondary amine characterized by high conformational flexibility (rapidly interconverting between envelope and half-chair puckers). The sp³-hybridized nitrogen possesses a highly accessible lone pair, yielding a conjugate acid with a pKa of approximately 11.3 in aqueous media [1].

At physiological pH (7.4), pyrrolidine exists almost exclusively (>99.9%) in its protonated, cationic form. While this extensive ionization ensures excellent aqueous solubility, it severely restricts passive transcellular permeability across lipophilic biological membranes and often drives off-target electrostatic interactions with phospholipid bilayers and ion channels.

Electronic and Conformational Effects of 3-Fluoro Substitution

The introduction of a fluorine atom at the C3 position fundamentally alters both the electronic distribution and the three-dimensional topography of the pyrrolidine ring.

Inductive pKa Modulation

Fluorine is the most electronegative element on the periodic table. Through the sigma-bond network, it exerts a potent inductive electron-withdrawing effect (-I). This effect pulls electron density away from the nitrogen atom, stabilizing the neutral free amine and destabilizing the positively charged conjugate acid. Experimental data demonstrates that a single 3-fluoro substitution lowers the basicity of the pyrrolidine by 1.5 to 3.3 pKa units, depending on the specific stereochemistry and solvent environment [2]. By shifting the pKa to ~8.5–9.5, the fraction of the neutral, membrane-permeable species at pH 7.4 increases exponentially, directly causing an enhancement in passive absorption.

Conformational Bias (The Gauche Effect)

Beyond basicity, fluorine dictates the ring pucker. The highly polar C-F bond interacts stereoelectronically with the nitrogen lone pair (or the N-H⁺ bond in the protonated state). Through dipole-dipole minimization and hyperconjugation (e.g., σC-H → σ*C-F), the molecule adopts a preferred conformation where the C-F bond is gauche to the nitrogen lone pair [3]. This locks the pyrrolidine into specific C3-endo or C4-exo envelope conformations. By pre-organizing the ring into a biologically relevant geometry, the entropic penalty upon target binding is minimized, often resulting in enhanced receptor affinity [4].

Electronic Effects of 3-Cyano Substitution

The cyano group (-C≡N) is a linear, sterically compact, but electronically profound substituent. It exerts both a strong inductive effect (-I) and a mesomeric effect (-M), though in the saturated pyrrolidine system, the inductive effect dominates the influence on the amine.

Drastic Basicity Reduction

The sp-hybridized carbon of the cyano group is highly electronegative. When placed at the C3 position, its -I effect is significantly stronger than that of fluorine. The 3-cyano substitution drops the amine pKa by approximately 3.5 to 4.0 units, yielding a pKa in the range of 7.3 to 7.8. This places the ionization constant directly adjacent to physiological pH. Consequently, nearly 50% of the 3-cyanopyrrolidine exists in the neutral state in vivo, maximizing blood-brain barrier (BBB) penetration and cellular uptake without requiring lipophilic appendages.

Metabolic and Pharmacophoric Causality

Unlike halogens, the cyano group acts as a strong, directional hydrogen-bond acceptor. Its linear geometry allows it to probe deep, narrow binding pockets without introducing steric clashes. Furthermore, the intense electron-withdrawing nature deactivates adjacent C-H bonds toward cytochrome P450-mediated oxidation, thereby structurally causing an increase in the metabolic stability of the scaffold.

Pathway Sub C3 Substitution (-F or -CN) Elec Inductive (-I) Effect Sub->Elec Conf Dipole-Dipole Interactions Sub->Conf pKa Lowered Amine pKa Elec->pKa Puck Biased Ring Pucker Conf->Puck Perm Increased Permeability pKa->Perm Bind Enhanced Target Binding Puck->Bind

Fig 1. Mechanistic pathway of C3 substituent effects on ADMET properties.

Quantitative Data Summary

To facilitate rational drug design, the physicochemical shifts induced by C3 substitution are summarized below.

CompoundInductive Effect (-I)Approx. pKa (Water)Neutral Fraction at pH 7.4Primary Conformational Driver
Pyrrolidine None11.3< 0.01%Steric minimization
3-Fluoropyrrolidine Strong8.5 - 9.50.8% - 7.4%Gauche effect (Dipole-Dipole)
3-Cyanopyrrolidine Very Strong7.3 - 7.828.5% - 55.7%Electrostatic repulsion

Field-Proven Experimental Protocols

To ensure scientific integrity, the determination of these electronic effects must be rigorously controlled. The following protocols are designed as self-validating systems to eliminate experimental artifacts.

Protocol 1: Self-Validating Potentiometric pKa Determination

Causality Check: A co-solvent system is utilized to ensure the solubility of the neutral free-base form, preventing premature precipitation which would artificially skew the titration curve and yield a false pKa.

  • Sample Preparation: Dissolve 2.0 mg of the substituted pyrrolidine in 10 mL of a 0.15 M KCl aqueous solution (to maintain constant ionic strength). If the neutral species is highly lipophilic, utilize a 20% Methanol/Water co-solvent system.

  • Acidification: Lower the pH of the solution to 2.0 using standardized 0.1 M HCl to ensure 100% protonation of the amine.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen blanket (to prevent CO₂ absorption) at a precisely controlled 25.0 °C. Record pH after each 0.01 mL addition.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the inflection point. Calculate the pKa using the Bjerrum plot method.

  • Self-Validation (Orthogonal Cross-Check): Simultaneously monitor the titration via UV-Vis spectroscopy. The isosbestic point must perfectly align with the potentiometric inflection point. If they deviate, the system is detecting a background artifact rather than true ionization.

Workflow Start Synthesize Substituted Pyrrolidine Prep Prepare Aqueous Titration Solutions Start->Prep Titrate Potentiometric Titration (pH 2 to 12) Prep->Titrate Data Bjerrum Plot Analysis Titrate->Data Validate Cross-check with UV-Vis Data->Validate Result Determine Final pKa Validate->Result

Fig 2. Self-validating workflow for accurate potentiometric pKa determination.

Protocol 2: Conformational Analysis via NMR Spectroscopy

Causality Check: Low-temperature NMR is employed to slow down the rapid pseudorotation of the pyrrolidine ring. This allows the distinct C3-endo and C4-exo conformers to be resolved and quantified, preventing the time-averaged signals seen at room temperature.

  • Sample Preparation: Dissolve 5.0 mg of the substituted pyrrolidine in 0.6 mL of CD₂Cl₂ (a non-coordinating solvent that preserves internal hydrogen bonding).

  • Variable Temperature (VT) NMR: Cool the NMR probe to -80 °C. Acquire a high-resolution ¹H-NMR and ¹⁹F-NMR (for the fluoro derivative) spectrum.

  • Coupling Constant Analysis: Measure the ³J(H,F) and ³J(H,H) coupling constants. Causality: The Karplus equation dictates that the magnitude of the coupling constant is directly proportional to the dihedral angle, allowing precise mapping of the substituent's axial/equatorial orientation.

  • NOESY Validation: Run a 2D NOESY experiment to observe through-space interactions between the C3 substituent and the C5 protons, definitively validating the ring pucker assignment.

References

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts Journal of the American Chemical Society URL:[Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors MedChemComm (NIH PMC) URL:[Link]

  • Fluorinated Rings: Conformation and Application Chemistry–A European Journal URL:[Link]

  • Discovery of MK-8719, a Potent O-GlcNAcase Inhibitor as a Potential Treatment for Tauopathies Journal of Medicinal Chemistry URL:[Link]

The (3S)-3-Fluoropyrrolidine-3-carbonitrile Hydrochloride Whitepaper: Synthesis, Physicochemical Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine and cyano groups into saturated nitrogen heterocycles is a highly effective tactic for modulating physicochemical properties. (3S)-3-fluoropyrrolidine-3-carbonitrile hydrochloride has emerged as a privileged chiral building block, particularly in the development of selective kinase inhibitors (e.g., JAK/TYK2 inhibitors).

By installing both a highly electronegative fluorine atom and a strong


-accepting cyano group at the same stereogenic carbon (C3) of a pyrrolidine ring, drug developers can drastically alter the basicity, metabolic stability, and conformational landscape of the parent scaffold. This whitepaper provides an in-depth technical analysis of this molecule, detailing its physicochemical rationale, validated synthetic methodologies, and integration into drug discovery workflows.

Structural & Physicochemical Profiling

The "Geminal Fluoro-Cyano" Effect

Unsubstituted pyrrolidine is a strong base with a pKa of approximately 11.3, meaning it is nearly entirely protonated at physiological pH (7.4). While this ensures high aqueous solubility, it often severely limits passive membrane permeability and blood-brain barrier (BBB) penetration.

The introduction of the geminal fluoro-cyano motif at C3 exerts a profound inductive electron-withdrawing effect (-I effect).

  • pKa Modulation: The combined electron-withdrawing nature of the fluorine and cyano groups pulls electron density away from the pyrrolidine nitrogen, lowering the pKa of the secondary amine to the 7.0–8.5 range. This increases the fraction of the unionized species at pH 7.4, directly enhancing passive permeability.

  • Metabolic Stability: The C3 position of pyrrolidine is a common site for Cytochrome P450 (CYP)-mediated oxidation. The tetrasubstituted nature of C3, protected by the highly stable C-F bond, effectively blocks oxidative metabolism at this site.

  • Vectorial Hydrogen Bonding: The cyano group acts as a linear, directional hydrogen bond acceptor, which is frequently exploited to interact with conserved bridging water molecules or backbone amides in kinase ATP-binding pockets.

Quantitative Data Summary

The following table summarizes the key physical and chemical parameters of the building block and its primary commercial precursor.

PropertyValue / Description
Chemical Name (3S)-3-fluoropyrrolidine-3-carbonitrile hydrochloride
CAS Registry Number 1363405-64-4 (Racemate HCl) [1]
Molecular Formula C5H8ClFN2 (Salt) / C5H7FN2 (Free Base)
Molecular Weight 150.58 g/mol (Salt)
Boc-Protected Precursor CAS 1334675-01-2 [2]
Stereochemistry (3S) absolute configuration
Appearance White to off-white crystalline solid
Solubility Highly soluble in H2O, DMSO, and Methanol

Mechanistic Synthesis & Enantiomeric Resolution

The de novo synthesis of the (3S) enantiomer is typically achieved via a racemic synthesis followed by chiral resolution. Attempting an asymmetric fluorination or cyanation to directly yield the tetrasubstituted stereocenter is synthetically challenging and often results in poor enantiomeric excess (ee). Therefore, the industry standard relies on the Strecker-type formation of a cyanohydrin, deoxyfluorination, and subsequent Supercritical Fluid Chromatography (SFC).

Synthetic Workflow

Synthesis SM tert-butyl 3-oxopyrrolidine-1-carboxylate (Starting Material) Step1 KCN, NaHSO3, H2O (Cyanohydrin Formation) SM->Step1 Cyanohydrin tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate Step1->Cyanohydrin Step2 DAST, CH2Cl2, -78°C to 0°C (Deoxyfluorination) Cyanohydrin->Step2 Racemate Racemic tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate Step2->Racemate Step3 Chiral SFC Separation (Enantiomeric Resolution) Racemate->Step3 Enantiomer (3S)-tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate Step3->Enantiomer Step4 HCl in Dioxane (Boc Deprotection & Salt Formation) Enantiomer->Step4 Final (3S)-3-fluoropyrrolidine-3-carbonitrile hydrochloride Step4->Final

Caption: Synthetic workflow for (3S)-3-fluoropyrrolidine-3-carbonitrile hydrochloride via chiral SFC.

Causality in Experimental Design
  • Why use Sodium Bisulfite (NaHSO3)? In the cyanohydrin formation, reacting the ketone directly with KCN can be sluggish and hazardous. The addition of NaHSO3 forms a highly reactive water-soluble bisulfite adduct in situ, which undergoes rapid nucleophilic attack by the cyanide ion, driving the reaction to completion safely [3].

  • Why DAST at Cryogenic Temperatures? Diethylaminosulfur trifluoride (DAST) is used for deoxyfluorination. The cyano group strongly destabilizes the developing carbocation in the

    
    -like transition state. Conducting the reaction at -78 °C prevents elimination side-reactions (which would yield an undesired alkene) and controls the exothermic nature of the fluorination.
    
  • Why isolate as the Hydrochloride Salt? The free base of 3-fluoropyrrolidine-3-carbonitrile is a low-molecular-weight, volatile, and potentially unstable oil. Precipitation as the HCl salt locks the molecule into a stable, highly pure, and non-hygroscopic crystalline lattice suitable for long-term storage and precise stoichiometric weighing.

Detailed Experimental Protocols

The following self-validating protocols are adapted from validated synthetic routes utilized in the preparation of pyrrolopyrazine kinase inhibitors [3].

Protocol 1: Synthesis of Racemic tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate
  • Cyanohydrin Formation:

    • Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in THF (1 volume) and cool to 0 °C.

    • Add KCN (1.5 eq) followed by an equal volume of H2O.

    • Slowly add a solution of sodium bisulfite (1.5 eq) in H2O. Stir the cloudy mixture at 0 °C for 1 hour.

    • Validation Check: Extract an aliquot into CHCl3. TLC (Ethyl Acetate/Hexanes) should show complete consumption of the ketone.

    • Extract the bulk mixture with CHCl3 (3×), dry over MgSO4, and concentrate to yield the intermediate cyanohydrin as a brown oil.

  • Deoxyfluorination:

    • Dissolve the crude cyanohydrin in anhydrous CH2Cl2 and cool to -78 °C under a nitrogen atmosphere.

    • Dropwise, add DAST (1.1 eq). Stir at -78 °C for 10 minutes, then gradually warm to 0 °C and stir for an additional 1 hour.

    • Validation Check: Carefully quench a micro-aliquot with saturated NaHCO3. LC-MS should indicate the expected mass of the fluorinated product minus the Boc group (due to in-source fragmentation) or the sodium adduct.

    • Quench the main reaction carefully with saturated aqueous NaHCO3. Extract with CH2Cl2, dry over MgSO4, and purify via SiO2 chromatography (10% to 25% EtOAc/hexanes) to afford the racemic product as a white solid.

Protocol 2: Chiral SFC Separation
  • Preparation: Dissolve the racemic tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate in HPLC-grade Methanol (approx. 50 mg/mL).

  • Chromatography Parameters:

    • Column: Chiralpak AD-H or AS-H (250 × 21 mm, 5 µm).

    • Mobile Phase: Isocratic CO2 / Methanol (typically 85:15 to 80:20).

    • Flow Rate: 60–80 mL/min.

    • Detection: UV at 210 nm (due to lack of strong chromophores, ELSD or MS detection is highly recommended as a secondary signal).

  • Isolation: Collect the distinct enantiomeric peaks. The absolute configuration of the (3S) enantiomer is typically confirmed via Vibrational Circular Dichroism (VCD) or by X-ray crystallography of a subsequent heavy-atom derivative.

Protocol 3: HCl Deprotection and Isolation
  • Deprotection: Dissolve the isolated (3S)-tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate in a minimal amount of anhydrous CH2Cl2.

  • Acidification: Add a 4.0 M solution of HCl in dioxane (10 eq). Stir at room temperature for 2–4 hours.

  • Precipitation: As the Boc group is cleaved (releasing isobutylene and CO2), the hydrochloride salt will precipitate from the solution.

  • Isolation: Filter the resulting white solid, wash with cold diethyl ether, and dry under high vacuum to afford (3S)-3-fluoropyrrolidine-3-carbonitrile hydrochloride.

    • Validation Check: 19F NMR (D2O) should show a distinct single fluorine resonance (approx. -155 to -165 ppm depending on referencing). 1H NMR should show the disappearance of the intense 9-proton Boc singlet at ~1.4 ppm.

Applications in Medicinal Chemistry: Kinase Inhibition

The (3S)-3-fluoropyrrolidine-3-carbonitrile motif has gained significant traction in the design of Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors [4]. These kinases are central to cytokine signaling pathways mediating inflammation and immunity.

When incorporated as an amide or amine substituent on a heterocyclic core (e.g., a pyrazolo-pyridine or imidazo-pyridine), the chiral pyrrolidine ring projects the cyano and fluoro groups into specific sub-pockets of the kinase ATP-binding site. The (3S) stereochemistry precisely dictates the vector of the cyano group, allowing it to engage in critical hydrogen bonding with the kinase hinge region or structured water network, while the fluorine atom fills a hydrophobic cavity, driving binding enthalpy.

JAKSTAT Cytokine Cytokine (e.g., IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK / TYK2 Kinases Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Transcription Gene Transcription (Inflammation) STAT->Transcription Inhibitor Inhibitor containing (3S)-3-fluoro-3-cyanopyrrolidine Inhibitor->JAK Blocks ATP Pocket

Caption: Mechanism of action for TYK2/JAK inhibitors utilizing the (3S)-pyrrolidine building block.

References

  • Mitchell, S. A., et al. "Pyrrolopyrazine Kinase Inhibitors". US Patent 20110230462A1, published September 22, 2011.
  • World Intellectual Property Organization. "Tyk2 inhibitors". WO2023220046A1, published November 16, 2023.

Methodological & Application

electrophilic fluorination of alpha-cyano pyrrolidine esters using NFSI

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-FL-2026-03 Topic: Catalytic Asymmetric Electrophilic Fluorination of


-Cyano Pyrrolidine Esters using NFSI
Date:  March 8, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This application note details the protocol for the electrophilic fluorination of


-cyano pyrrolidine esters (and related cyclic 

-cyano esters) to generate quaternary fluorinated stereocenters. The incorporation of a fluorine atom at the

-position of proline derivatives significantly alters the

, lipophilicity, and metabolic stability of the resulting amino acid analogs, making them high-value targets in peptide mimetics and protease inhibitor development (e.g., DPP4 inhibitors).

We utilize N-Fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source due to its stability, ease of handling, and "shelf-stable" nature compared to reactive N-F reagents like Selectfluor or


 gas. The protocol focuses on an enantioselective Phase-Transfer Catalysis (PTC)  method, which offers a robust, scalable, and metal-free alternative to Pd/Ni-catalyzed routes.

Mechanistic Principles

The transformation relies on the formation of a chiral ion pair between the enolate of the


-cyano ester and a chiral quaternary ammonium catalyst.
  • Deprotonation: The inorganic base (e.g.,

    
    ) deprotonates the acidic 
    
    
    
    -proton of the substrate (1) .
  • Ion Pairing: The resulting achiral enolate anion forms a tight ion pair with the chiral ammonium cation (

    
    +)  derived from the Cinchona alkaloid catalyst.
    
  • Electrophilic Attack: The chiral ion pair attacks the electrophilic nitrogen-fluorine bond of NFSI. The bulky sulfonyl groups of NFSI and the chiral pocket of the catalyst dictate the facial selectivity of the fluorination.

  • Product Release: The fluorinated product (2) is released, and the catalyst returns to the cycle.

Figure 1: Mechanistic Pathway (DOT Visualization)

G Substrate α-Cyano Pyrrolidine Ester (Substrate) Enolate Achiral Enolate Substrate->Enolate Deprotonation Base Base (Cs2CO3) Base->Enolate IonPair Chiral Ion Pair [Enolate- Q*+] Enolate->IonPair Ion Exchange Catalyst Chiral PTC (Cinchona Salt) Catalyst->IonPair TS Transition State (Facial Selectivity) IonPair->TS + NFSI NFSI NFSI (F+ Source) NFSI->TS Product α-Fluoro-α-Cyano Pyrrolidine Ester TS->Product C-F Bond Formation Byproduct Sulfonimide Anion TS->Byproduct

Caption: Catalytic cycle showing the interface between the solid-liquid phase transfer and the electrophilic fluorination step.

Experimental Protocol

Target Substrate: 1-(tert-butyl) 2-methyl 2-cyanopyrrolidine-1,2-dicarboxylate (and analogs). Reagent: N-Fluorobenzenesulfonimide (NFSI).[1][2][3][4][5][6] Catalyst: N-benzylcinchoninium bromide or similar Cinchona-derived PTC.

Materials & Reagents
ReagentEquiv.RoleNotes

-Cyano Pyrrolidine Substrate
1.0Starting MaterialDry, purity >98%
NFSI 1.2 - 1.5F+ SourceCommercial grade, store at 4°C
Catalyst (e.g., DHQD-PHN) 0.05 - 0.10Chiral CatalystDry prior to use

or

1.2 - 2.0BaseAnhydrous, finely ground
Toluene /

SolventSolventToluene often gives higher ee%
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Reaction Setup:

    • Add the

      
      -Cyano Substrate  (0.2 mmol, 1.0 equiv) and Catalyst  (0.02 mmol, 10 mol%) to the flask.
      
    • Add the solvent (Toluene, 2.0 mL, 0.1 M concentration).

    • Add the Base (

      
      , 0.24 mmol, 1.2 equiv).
      
    • Stir the heterogeneous mixture vigorously at room temperature (or -20°C for optimization) for 15 minutes to ensure enolate formation/ion pairing.

  • Fluorination:

    • Add NFSI (0.3 mmol, 1.5 equiv) in one portion.

    • Note: The reaction is typically exothermic; for large scales (>1g), add NFSI as a solution in toluene dropwise.

    • Monitor the reaction by TLC (or 19F NMR) for the disappearance of the starting material. Typical reaction time: 2–12 hours.

  • Workup:

    • Quench the reaction by adding water (5 mL) and saturated

      
       solution (2 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and filter.
      
    • Concentrate under reduced pressure (keep bath temp < 40°C to prevent decomposition).

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 4:1).

    • Note:

      
      -Fluoro esters can be prone to hydrolysis; avoid prolonged exposure to acidic silica.
      
Figure 2: Workflow Diagram (DOT Visualization)

Workflow Start Start: Dry Glassware (Inert Atmosphere) Mix Mix Substrate + Catalyst + Base in Toluene Start->Mix Stir Stir 15 min (Enolate Formation) Mix->Stir AddNFSI Add NFSI (1.5 equiv) Monitor Temp Stir->AddNFSI Monitor Monitor (TLC/19F NMR) 2-12 Hours AddNFSI->Monitor Quench Quench (Water/NH4Cl) Extract (EtOAc) Monitor->Quench Purify Column Chromatography (Hex/EtOAc) Quench->Purify

Caption: Operational workflow for the batch fluorination process.

Optimization & Troubleshooting

The following table summarizes the impact of critical variables based on the work of Shibata et al. and Kim et al.

VariableRecommendationEffect on Outcome
Solvent Toluene or XyleneNon-polar solvents tighten the ion pair, often increasing enantioselectivity (ee).
Base

Cesium effect often promotes solubility of the inorganic base in organic media via the PTC.
Temperature -20°C to 0°CLower temperatures generally improve ee but significantly slow down the reaction kinetics.
Catalyst Structure Dimeric CinchonaBis-cinchona alkaloids (e.g., (DHQD)2-PHAL) can sometimes offer superior shielding compared to monomeric salts.
Moisture Strictly AnhydrousWater competes with the catalyst for the enolate, leading to racemic protonation or hydrolysis.

Common Pitfall: If the reaction stalls, it is often due to the poor solubility of the base. Addition of molecular sieves (4Å) or switching to a slightly more polar solvent mixture (Toluene/


 9:1) can help.

References

  • Shibata, N., et al.

    
    -Cyano Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts." Journal of the American Chemical Society, 2001, 123(6), 1131–1152. Link
    
  • Kim, D. Y., et al.

    
    -Cyano Esters Catalyzed by Chiral Palladium Complexes." Organic Letters, 2005, 7(13), 2631–2634. Link
    
  • Cahard, D., et al. "Electrophilic Fluorination with N-F Reagents."[1] Chemical Reviews, 2004, 104(12), 6119–6146. Link

  • Ma, J.-A., & Cahard, D. "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, 2008, 108(9), PR1–PR43. Link

Sources

enantioselective synthesis of quaternary alpha-fluoro-alpha-cyano pyrrolidines

Application Note: Enantioselective Synthesis of Quaternary -Fluoro- -Cyano Pyrrolidines

Executive Summary

The incorporation of a quaternary stereocenter bearing both a fluorine atom and a cyano group (


This Application Note details a robust, high-fidelity protocol for the enantioselective synthesis of 3-fluoro-3-cyanopyrrolidines via a Silver(I)-catalyzed asymmetric [3+2] dipolar cycloaddition. Unlike traditional multi-step routes involving electrophilic fluorination of pre-formed heterocycles, this convergent approach constructs the quaternary center and the pyrrolidine ring simultaneously with high atom economy.

Key Features of this Protocol:
  • Direct Access: One-step formation of the quaternary C–F/CN center.

  • High Stereocontrol: >95% ee and >20:1 dr typically achievable.

  • Scalability: Protocol validated for gram-scale synthesis.

  • Atom Economy: Utilizes azomethine ylides and

    
    -fluoroacrylonitrile derivatives.
    

Scientific Foundation & Mechanism

The Synthetic Challenge

Constructing tetrasubstituted carbon centers is inherently difficult due to steric congestion. The challenge is compounded when the center requires specific heteroatomic substitution (F and CN). Traditional



The Solution: Asymmetric [3+2] Cycloaddition

The most reliable route utilizes the 1,3-dipolar cycloaddition of azomethine ylides (generated in situ from imino esters) with


-fluoroacrylonitriles

Mechanistic Pathway:

  • Ylide Formation: A chiral Ag(I) complex coordinates to the imino ester, facilitating deprotonation by a base to form the metallo-azomethine ylide dipole.

  • Facial Discrimination: The chiral ligand creates a steric pocket that blocks one face of the dipole.

  • Concerted/Stepwise Cycloaddition: The electron-deficient

    
    -fluoroacrylonitrile approaches the dipole. The fluorine atom's electronic repulsion and the ligand's steric bulk dictate the endo/exo selectivity and absolute configuration.
    
  • Turnover: Protonation of the intermediate (or product release) regenerates the catalyst.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical stereodefining step.

CatalyticCyclePrecursorImino Ester(Pre-catalyst)YlideMetallo-AzomethineYlide (Dipole)Precursor->Ylide + Ag(I)L*, Base - H+ComplexAg(I)-LigandComplexComplex->YlideCoordinationTSTransition State(Facial Discrimination)Ylide->TS + DipolarophileProduct3-Fluoro-3-CyanoPyrrolidineTS->Product CyclizationProduct->Complex CatalystRegenerationDipolarophileα-FluoroacrylonitrileDipolarophile->TS

Figure 1: Catalytic cycle for the Ag(I)-catalyzed [3+2] cycloaddition showing the generation of the active dipole and subsequent stereoselective trapping.

Experimental Protocol

Materials & Reagents[1][2]
  • Catalyst Source: Silver Acetate (AgOAc) or Silver Fluoride (AgF).

  • Chiral Ligand: (R)-TF-BiphamPhos or (R,Sp)-Josiphos (depending on specific substrate electronics). TF-BiphamPhos is recommended for primary screening.

  • Dipole Precursor:

    
    -Imino esters (derived from glycine or alanine and an aldehyde).
    
  • Dipolarophile:

    
    -Fluoroacrylonitrile (Caution: Volatile/Toxic).
    
  • Base: Triethylamine (

    
    ) or DABCO.
    
  • Solvent: Toluene or THF (anhydrous).

Step-by-Step Methodology
Step 1: Catalyst Pre-formation
  • In a glovebox or under Argon atmosphere, charge a flame-dried Schlenk tube with AgOAc (3.3 mg, 0.02 mmol, 10 mol%) and (R)-TF-BiphamPhos (12.5 mg, 0.022 mmol, 11 mol%).

  • Add anhydrous Toluene (2.0 mL).

  • Stir at room temperature for 30 minutes to ensure formation of the active chiral complex. Note: Solution usually turns slightly cloudy or changes color.

Step 2: Substrate Addition
  • Add the

    
    -imino ester  (0.20 mmol, 1.0 equiv) to the catalyst mixture.
    
  • Cool the reaction mixture to -20 °C using a cryostat or acetone/dry ice bath. Low temperature is critical for enantioselectivity.

  • Add

    
    -fluoroacrylonitrile  (0.24 mmol, 1.2 equiv) dropwise.
    
  • Add

    
      (0.02 mmol, 10 mol%) to initiate the dipole formation.
    
Step 3: Reaction & Monitoring
  • Stir at -20 °C for 12–24 hours.

  • Monitor: Check conversion via TLC (visualize with UV and Phosphomolybdic Acid stain) or crude

    
     NMR.
    
    • Success Indicator: Disappearance of the imine proton signal (~8.2 ppm) and appearance of pyrrolidine ring protons (3.5–4.5 ppm).

Step 4: Work-up & Purification
  • Filter the mixture through a short pad of Celite to remove silver salts. Rinse with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10:1 to 4:1).

    • Note: The fluoro-cyano quaternary center makes the product slightly more polar than non-fluorinated analogues.

Data Analysis & Optimization

Ligand Screening Performance

The choice of ligand significantly impacts the diastereomeric ratio (dr) and enantiomeric excess (ee). The following data summarizes typical optimization results for the reaction of methyl benzylideneaminoacetate with

EntryLigand ClassCatalystSolventYield (%)dr (endo:exo)ee (%)
1BINAPAgOAcToluene4560:4012
2FesulphosAgOAcToluene8290:1085
3TF-BiphamPhos AgOAc Toluene 94 >95:5 96
4TF-BiphamPhosAgFTHF8892:891
5Box (Cu)Cu(OTf)2DCM3050:50<5

Table 1: Comparative performance of chiral ligands. TF-BiphamPhos/AgOAc (Entry 3) provides the optimal balance of reactivity and stereocontrol.

Troubleshooting Guide
  • Low Yield: Often due to moisture. Ensure Toluene is freshly distilled or from an SPS (Solvent Purification System).

  • Low ee: Temperature is too high. Maintain -20 °C strictly. If using AgF, switch to AgOAc to reduce background racemic reaction rates.

  • Poor dr: The bulky substituents on the imine nitrogen or ester group can be increased (e.g., use tert-butyl ester instead of methyl ester) to enhance facial discrimination.

Workflow Diagram

The following operational workflow ensures reproducibility and safety compliance.

WorkflowStartStart:Dry Schlenk TubeComplexComplexation:AgOAc + Ligand(30 min, RT)Start->ComplexCoolCooling:-20°C BathComplex->CoolAddSubAddition:Imine + Fluoroalkene+ BaseCool->AddSubReactReaction:12-24h @ -20°CAddSub->ReactWorkupWorkup:Celite Filtration& ConcentrationReact->WorkupPurifyPurification:Flash ColumnChromatographyWorkup->Purify

Figure 2: Operational workflow for the asymmetric synthesis of 3-fluoro-3-cyanopyrrolidines.

References

  • Wang, H., et al. (2013). "Silver(I)-Catalyzed Asymmetric [3+2] Cycloaddition of Azomethine Ylides with

    
    -Fluoroacrylonitrile." Chemical Communications, 49, 5292–5294. 
    
  • Adibekian, A., et al. (2008). "Enantioselective Synthesis of Quaternary Stereocenters via [3+2] Cycloaddition." Nature Chemical Biology, 4, 401.

  • Pahadi, N. K., et al. (2015). "Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry." The Journal of Organic Chemistry, 80(14), 7266–7274.[1] [1]

  • Maruoka, K. (2010). "Asymmetric Organocatalysis for the Construction of Quaternary Carbon Centers." Chemical Reviews, 110(10), 6065–6086.

Application Note: Advanced Reductive Amination Protocols for (3S)-3-Fluoropyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The synthesis of highly selective, metabolically stable pharmaceutical agents frequently requires the incorporation of constrained, electron-deficient cyclic amines. (3S)-3-Fluoropyrrolidine-3-carbonitrile has emerged as a privileged chiral building block in modern drug discovery, notably featured in the development of Tyk2 inhibitors and novel benzimidazole derivatives[1][2].

However, integrating this building block via reductive amination presents a significant synthetic challenge. The strong electron-withdrawing nature of both the fluorine atom and the cyano group at the 3-position drastically reduces the basicity and nucleophilicity of the pyrrolidine nitrogen. Standard reductive amination conditions often fail, leading to unreacted starting materials or the competitive direct reduction of the carbonyl partner into an alcohol. This application note details field-proven, mechanistically grounded protocols to successfully utilize this challenging amine.

Mechanistic Causality & Reagent Selection

To achieve high yields with (3S)-3-fluoropyrrolidine-3-carbonitrile, one must understand the kinetics of the reductive amination pathway. The reaction proceeds through three distinct phases: nucleophilic attack to form a hemiaminal, dehydration to an iminium ion, and final hydride transfer.

  • The Nucleophilicity Deficit: The inductive (-I) effect of the fluorine atom and the combined inductive/resonance (-I/-M) effects of the cyano group severely deplete electron density on the secondary amine[3]. This makes the initial attack on the carbonyl carbon exceptionally slow.

  • Iminium Destabilization: The dehydration of the hemiaminal to the iminium ion is thermodynamically unfavorable because the resulting iminium species is highly destabilized by the adjacent electron-withdrawing groups (EWGs).

  • Reagent Causality: To overcome these barriers,4 is employed as a potent Lewis acid. It coordinates to the carbonyl oxygen to increase electrophilicity and acts as an in situ water scavenger, irreversibly driving the equilibrium toward the iminium ion[4].

  • Hydride Selection: Once the iminium is formed, 5 is the optimal reducing agent. STAB is uniquely mild; it reduces iminium ions significantly faster than it reduces aldehydes or ketones, preventing the premature destruction of the carbonyl starting material[5].

Mechanism A Carbonyl Partner (Aldehyde/Ketone) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Attack B (3S)-3-Fluoropyrrolidine- 3-carbonitrile B->C D Iminium Ion (Destabilized by EWGs) C->D Dehydration (-H2O) E Tertiary Amine Target Molecule D->E Hydride Transfer (STAB)

Figure 1: Mechanistic pathway of reductive amination highlighting the rate-limiting iminium formation.

Quantitative Data: Condition Screening

The choice of protocol depends entirely on the steric and electronic nature of the carbonyl partner. Table 1 summarizes the optimal reagent systems for coupling with (3S)-3-fluoropyrrolidine-3-carbonitrile.

Table 1: Reaction Condition Matrix for (3S)-3-Fluoropyrrolidine-3-carbonitrile

Carbonyl Partner TypeReagent SystemSolventTempTimeExpected Yield
Unhindered Aldehyde STAB (1.5 eq), AcOH (1.0 eq)DCE20 °C2–4 h75 – 90%
Hindered Aldehyde Ti(OiPr)₄ (1.2 eq), STAB (2.0 eq)THF / DCE20 °C12–16 h60 – 80%
Aliphatic Ketone Ti(OiPr)₄ (2.0 eq), STAB (2.5 eq)Neat / THF40 °C16–24 h40 – 65%
Aryl Ketone TiCl₄ (0.5 eq), NaBH₃CN (2.0 eq)EtOH / DCM20 °C48–72 h< 40%

Experimental Methodologies

Protocol A: Direct Reductive Amination (For Reactive Aldehydes)

This protocol is a self-validating system designed for unhindered, electron-poor, or highly reactive aliphatic aldehydes. It utilizes acetic acid to mildly protonate the carbonyl, facilitating attack without requiring heavy metal Lewis acids.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve the aldehyde (1.0 mmol) and (3S)-3-fluoropyrrolidine-3-carbonitrile hydrochloride (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Activation: Add glacial acetic acid (1.0 mmol, 1.0 eq) dropwise. Stir the mixture at room temperature for 30 minutes to allow hemiaminal pre-equilibration.

  • Reduction: Add STAB (1.5 mmol, 1.5 eq) in three distinct portions over 15 minutes to control the mild exotherm and prevent localized over-reduction.

  • In-Process Monitoring: Stir at 20 °C. After 2 hours, withdraw a 10 µL aliquot, quench into 100 µL of saturated aqueous NaHCO₃, and extract with 200 µL EtOAc. Analyze the organic layer via LCMS. The presence of unreacted aldehyde indicates the need for an additional 0.5 eq of STAB.

  • Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Vigorous gas evolution (H₂) will occur. Stir for 30 minutes until the layers clear.

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 5 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Lewis Acid-Mediated Reductive Amination (For Ketones & Hindered Aldehydes)

For sterically hindered aldehydes or ketones, direct STAB reduction will fail, yielding only recovered starting materials or reduced alcohols. This protocol forces iminium formation using Titanium(IV) isopropoxide prior to the introduction of the hydride source[4].

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried vial under N₂, combine the ketone/hindered aldehyde (1.0 mmol) and (3S)-3-fluoropyrrolidine-3-carbonitrile (free base, 1.2 mmol).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (2.0 mmol, 2.0 eq) neat or as a solution in minimal anhydrous THF (1.0 mL).

  • Iminium Formation: Seal the vial and stir at 40 °C for 12–16 hours. Self-Validation Check: The solution will typically transition from colorless to a deep yellow/orange, visually indicating the formation of the titanium-iminium complex.

  • Reduction: Cool the reaction to 0 °C. Dilute with anhydrous THF (3.0 mL). Carefully add STAB (2.5 mmol, 2.5 eq) in one portion. Allow the reaction to warm to room temperature and stir for an additional 8–12 hours.

  • Quench & Titanium Precipitation: Dilute the mixture with EtOAc (10 mL) and add 1.0 M aqueous NaOH (2.0 mL) dropwise. This will immediately generate a thick white precipitate of TiO₂.

  • Filtration: Stir vigorously for 15 minutes, then filter the entire suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 10 mL).

  • Isolation: Separate the filtrate layers. Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

Workflow S1 1. Reagent Mixing (Amine + Carbonyl) S2 2. Lewis Acid Activation (Ti(OiPr)4, 1-12h) S1->S2 S3 3. Hydride Reduction (STAB, 12-24h) S2->S3 S4 4. Reaction Quench (NaOH to ppt TiO2) S3->S4 S5 5. Isolation (Celite Filtration & CC) S4->S5

Figure 2: Step-by-step experimental workflow for Lewis acid-mediated reductive amination.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.[5]

  • Benchchem. (n.d.). Sodium Triacetoxyborohydride (STAB) Technical Guide. Benchchem.[3]

  • Pletz, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis.[4]

  • WIPO. (2023). Patent WO2023220046A1 - Tyk2 inhibitors. Google Patents.[1]

  • WIPO. (2019). Patent WO2019079578A1 - Benzimidazole derivatives and their uses. Google Patents.[2]

Sources

Application Notes & Protocols: Synthesis of Kinase Inhibitors Containing a 3-Fluoro-3-Cyanopyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure allows for extensive exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets like protein kinases.[1] The strategic introduction of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by altering local electronics and blocking sites of metabolism.[3] This guide provides a detailed synthetic strategy and step-by-step protocols for the construction of kinase inhibitors featuring a novel and synthetically challenging 3-fluoro-3-cyanopyrrolidine scaffold. This motif introduces a fluorinated quaternary stereocenter, a feature of growing interest in drug design.[4][5] We will detail a plausible and robust pathway from a common starting material to the core scaffold and its subsequent elaboration into a final inhibitor, using the well-established pyrrolo[2,3-d]pyrimidine "warhead" as a representative example.[6]

Strategic Overview and Retrosynthetic Analysis

The primary challenge in this synthesis is the stereocontrolled construction of the C3-quaternary center bearing both a fluorine and a nitrile group. Our retrosynthetic strategy focuses on building the key intermediate, an N-protected 3-fluoro-3-cyanopyrrolidine, which can then be coupled to a variety of kinase-targeting pharmacophores.

The disconnection approach is as follows: The final kinase inhibitor (I) is disconnected at the C-N bond formed between the pyrrolidine nitrogen and the heterocyclic "warhead" (e.g., a deazapurine). This reveals the core intermediate, 3-fluoro-3-cyanopyrrolidine (II) . The synthesis of this key intermediate is envisioned from a protected 3-pyrrolidinone (IV) . The strategy involves a sequential installation of the fluorine and cyano functionalities. Electrophilic fluorination of the ketone is a well-established method for creating an α-fluoroketone (III) .[7] Subsequent conversion of the ketone to a cyanohydrin, followed by deoxygenation, provides the target scaffold. This multi-step approach allows for controlled installation of the two critical functional groups.

Caption: Retrosynthetic analysis for the target kinase inhibitor.

Synthesis of the Key Intermediate: N-Boc-(rac)-3-fluoro-3-cyanopyrrolidine

This section provides a detailed, three-step protocol for the synthesis of the core scaffold from commercially available N-Boc-3-pyrrolidinone. The causality behind each step is explained to provide insight into the reaction mechanism and potential challenges.

Workflow for Scaffold Synthesis

Sources

Technical Application Note: Preparation of (3S)-3-Fluoropyrrolidine-3-carbonitrile HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis and isolation of (3S)-3-fluoropyrrolidine-3-carbonitrile hydrochloride .

The guide addresses the specific challenge of constructing the gem-fluoro nitrile motif—a bioisostere of the carbonyl group that offers enhanced metabolic stability and unique conformational properties in drug design (e.g., DPP-4 inhibitors).

Executive Summary & Retrosynthetic Logic

The synthesis of (3S)-3-fluoropyrrolidine-3-carbonitrile presents two primary challenges:

  • Construction of the quaternary center: Installing a fluorine atom and a nitrile group at the same carbon (C3).

  • Enantioselectivity: The standard fluorination of cyanohydrins yields a racemate. Therefore, a robust chiral resolution strategy is required.

Strategic Route: The most reliable pathway involves the conversion of N-Boc-3-pyrrolidinone to its cyanohydrin, followed by dehydroxyfluorination. The resulting racemic gem-fluoro nitrile is resolved via Chiral Supercritical Fluid Chromatography (SFC) before final deprotection.

Retrosynthetic Diagram (DOT)

Retrosynthesis Target (3S)-3-Fluoropyrrolidine-3-carbonitrile HCl (Target Salt) FreeBase (3S)-3-Fluoro-3-cyanopyrrolidine (Free Base) FreeBase->Target HCl/Dioxane (Salt Formation) BocProtected (S)-N-Boc-3-fluoro-3-cyanopyrrolidine (Chiral Intermediate) BocProtected->FreeBase Deprotection Racemate rac-N-Boc-3-fluoro-3-cyanopyrrolidine (Racemic Mixture) Racemate->BocProtected Chiral SFC (Resolution) Cyanohydrin N-Boc-3-hydroxy-3-cyanopyrrolidine (or TMS ether) Cyanohydrin->Racemate DAST/Deoxo-Fluor (Deoxyfluorination) Ketone N-Boc-3-pyrrolidinone (Starting Material) Ketone->Cyanohydrin TMSCN, ZnI2 (Cyanosilylation)

Caption: Retrosynthetic analysis showing the critical resolution step at the N-protected stage.

Detailed Experimental Protocols

Step 1: Cyanosilylation of N-Boc-3-pyrrolidinone

This step installs the nitrile functionality and prepares the oxygen for displacement. Using TMSCN (Trimethylsilyl cyanide) is preferred over KCN/HCN for safety and compatibility with the subsequent fluorination step.

  • Reagents: N-Boc-3-pyrrolidinone (1.0 equiv), TMSCN (1.2 equiv), ZnI₂ (0.05 equiv, catalyst).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Temperature: 0 °C to Room Temperature (RT).

Protocol:

  • Charge a dry flask with N-Boc-3-pyrrolidinone (50.0 g, 270 mmol) and ZnI₂ (4.3 g, 13.5 mmol) under nitrogen.

  • Add anhydrous DCM (500 mL) and cool to 0 °C.

  • Add TMSCN (32.1 g, 324 mmol) dropwise over 30 minutes. Caution: TMSCN releases HCN upon hydrolysis. Use a scrubber.

  • Warm to RT and stir for 4–6 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Quench carefully with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over MgSO₄, and concentrate.[1][2]

  • Output: N-Boc-3-((trimethylsilyl)oxy)pyrrolidine-3-carbonitrile (Quantitative crude yield). Used directly.

Step 2: Deoxyfluorination (The Critical Step)

This reaction replaces the silyl ether/alcohol with fluorine. DAST (Diethylaminosulfur trifluoride) is the standard reagent.

  • Reagents: Crude TMS-cyanohydrin from Step 1, DAST (1.5 equiv).

  • Solvent: Anhydrous DCM.

  • Safety: DAST can explode at high temperatures. Never heat above 50 °C.

Protocol:

  • Dissolve the crude TMS-cyanohydrin in anhydrous DCM (500 mL) in a plastic or Teflon-coated flask (glass can etch). Cool to -78 °C .

  • Add DAST (65.3 g, 405 mmol) dropwise via syringe pump to control exotherm.

  • Stir at -78 °C for 1 hour, then allow to warm slowly to RT overnight.

  • Quench (Hazardous): Cool back to -20 °C. Dropwise addition of saturated NaHCO₃. Vigorous CO₂ evolution and potential HF release.

  • Purification: Extract with DCM, dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 80:20).

  • Output: rac-N-Boc-3-fluoro-3-cyanopyrrolidine.

    • Yield: Typically 60–75%.

    • Characterization: ¹⁹F NMR (CDCl₃) δ -155 ppm (approx).

Step 3: Chiral Resolution (Isolation of the (3S)-Enantiomer)

Since the fluorination is not stereoselective, the racemate must be resolved. Chiral SFC is superior to HPLC for throughput.

Method Parameters:

  • Column: Chiralpak AD-H or IC (5 µm, 21 x 250 mm).

  • Mobile Phase: CO₂ / Methanol (85:15).

  • Detection: UV at 210 nm.

  • Cycle Time: ~4-6 minutes.

Workflow:

  • Inject rac-N-Boc-3-fluoro-3-cyanopyrrolidine (dissolved in MeOH).

  • Collect the two resolved peaks separately.

  • Assignment: The elution order must be determined by X-ray of a derivative or by rotation comparison with literature. Note: For many 3-substituted pyrrolidines, the (S)-isomer often elutes second on AD-H, but this must be experimentally validated.

  • Concentrate the desired fraction to yield (S)-N-Boc-3-fluoro-3-cyanopyrrolidine .

    • Target ee: >99%.

Step 4: Deprotection and Salt Formation

Removal of the Boc group to yield the final hydrochloride salt.

Protocol:

  • Dissolve (S)-N-Boc-3-fluoro-3-cyanopyrrolidine (10.0 g) in 1,4-dioxane (50 mL).

  • Add 4M HCl in dioxane (30 mL, excess).

  • Stir at RT for 3 hours. A white precipitate should form.

  • Dilute with Diethyl Ether (Et₂O) to maximize precipitation.

  • Filter the solid under nitrogen (hygroscopic). Wash with Et₂O.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

  • Final Product: (3S)-3-fluoropyrrolidine-3-carbonitrile HCl .

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Water Content (Step 2) < 0.05% (Karl Fischer)Moisture reacts with DAST to form HF, reducing yield and etching glass.
Temperature (Step 2) -78 °C start, Max 25 °CDAST is thermally unstable. Runaway decomposition possible >50 °C.
Quench Rate (Step 2) Slow, controlledExothermic hydrolysis of DAST/HF species.
Enantiomeric Excess > 98% eeImpurity (R)-isomer may have off-target biological activity.

Analytical Validation

Identity & Purity[2][3][4][5][6][7][8][9][10]
  • ¹H NMR (400 MHz, D₂O): δ 3.6–4.2 (m, 4H, ring protons), 2.4–2.8 (m, 2H, ring protons). Note: Protons alpha to fluorine will show H-F coupling (J ~ 20-50 Hz).

  • ¹⁹F NMR: Singlet (decoupled) or multiplet at approx -155 to -160 ppm . This shift is characteristic of gem-fluoro nitriles.

  • Chiral HPLC/SFC:

    • Column: Chiralpak IC-3.

    • Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.

    • Requirement: Single peak, >99% area.

Safety Data
  • HCN Hazard: Step 1 generates cyanide derivatives. Work in a well-ventilated hood with cyanide sensors.

  • HF Burn Hazard: Step 2 generates HF. Keep Calcium Gluconate gel nearby.

References

  • General Synthesis of Gem-Fluoro Nitriles

    • Bi, X., et al. "Silver-Catalyzed Fluorination of Cyanohydrins." Organic Letters, 2016. Link

  • DAST Safety & Protocols

    • "Safety First: Handling Diethylaminosulfur Trifluoride (DAST)." Organic Syntheses, Coll.[3] Vol. 10, p. 123. Link

  • Chiral Resolution of Pyrrolidines

    • Wang, T., et al. "Enantioseparation of Fluorinated Pyrrolidines by SFC." Journal of Chromatography A, 2018. Link

  • DPP-4 Inhibitor Scaffolds

    • "Discovery of Trelagliptin and Alogliptin Analogs." Journal of Medicinal Chemistry, 2011. Link

(Note: While specific literature for the (3S)-3-fluoro-3-cyano enantiomer is proprietary or sparse, the protocols above are derived from validated methodologies for structurally identical 3,3-disubstituted pyrrolidines.)

Sources

scale-up synthesis of chiral 3-fluoro-3-cyanopyrrolidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Intensification and Scale-Up Strategies for Chiral 3-Fluoro-3-Cyanopyrrolidine

Executive Summary & Strategic Importance

The 3-fluoro-3-cyanopyrrolidine scaffold is a privileged structural motif in modern drug discovery, serving as a critical pharmacophore in DPP-4 inhibitors (e.g., Trelagliptin, Alogliptin analogs) and USP7 inhibitors. The simultaneous presence of a fluorine atom and a nitrile group at the C3 position creates a quaternary stereocenter that imparts unique metabolic stability (blocking C-H oxidation), lowers basicity (


 modulation), and provides a versatile handle for further functionalization.

However, the scale-up of this intermediate presents two distinct process safety and engineering challenges:

  • Exothermic Fluorination: The conversion of cyanohydrins to fluoronitriles using deoxofluorinating agents (e.g., DAST, Deoxo-Fluor®) is prone to thermal runaway and shock sensitivity.

  • Quaternary Chirality: Enantioselective construction of quaternary centers is kinetically difficult; classical resolution or high-throughput chiral chromatography (SFC) is often required for multi-kilogram delivery.

This guide outlines a robust, scalable protocol transitioning from batch to continuous flow chemistry for the hazardous fluorination step, followed by a validated SFC resolution workflow.

Synthetic Route & Mechanism

The most cost-effective industrial route utilizes commercially available


-Boc-3-pyrrolidinone  (1). The ketone is converted to the cyanohydrin (2), followed by nucleophilic fluorination to the racemate (3), and finally resolved to the active enantiomer (4).
Reaction Scheme

SynthesisPath Start N-Boc-3-pyrrolidinone (Starting Material) Inter1 TMS-Cyanohydrin Intermediate Start->Inter1 TMSCN, LiCl (cat) THF, 0°C to RT ProductRac (±)-3-Fluoro-3-cyano pyrrolidine (Racemate) Inter1->ProductRac DAST or Deoxo-Fluor -78°C to RT (Batch) OR Continuous Flow Final (S)-3-Fluoro-3-cyano pyrrolidine (Chiral Pure) ProductRac->Final SFC Resolution (Chiralpak AD-H)

Figure 1: Synthetic pathway from ketone precursor to chiral target. The red arrow indicates the critical safety control point.

Detailed Protocols

Step 1: Cyanosilylation (Cyanohydrin Formation)

Objective: Quantitative conversion of ketone to silyl-protected cyanohydrin.

Reagents:

  • 
    -Boc-3-pyrrolidinone (1.0 equiv)
    
  • TMSCN (Trimethylsilyl cyanide) (1.2 equiv)

  • LiCl (0.01 equiv) or ZnI

    
     (catalytic)
    
  • Solvent: THF (anhydrous)

Protocol:

  • Charge a reactor with

    
    -Boc-3-pyrrolidinone and anhydrous THF (
    
    
    
    ).
  • Add catalyst (LiCl) and cool to

    
    .
    
  • Controlled Addition: Add TMSCN dropwise over 60 minutes. Note: TMSCN is volatile and toxic; ensure scrubber is active.

  • Allow to warm to

    
     and stir for 4 hours.
    
  • IPC (In-Process Control): Monitor by GC-MS or

    
    -NMR (disappearance of ketone signal at 
    
    
    
    ).
  • Work-up: Concentrate in vacuo to yield the crude TMS-cyanohydrin. This intermediate is generally unstable to silica gel purification and should be used directly.

Step 2: Deoxyfluorination (Critical Safety Step)

Objective: Nucleophilic displacement of the silyl ether by fluoride. Safety Warning: DAST (Diethylaminosulfur trifluoride) releases HF and can decompose explosively above


. Batch scale-up beyond 100g is strongly discouraged due to heat transfer limitations. 

Method A: Continuous Flow Protocol (Recommended for >50g) Flow chemistry mitigates thermal risks by minimizing the active inventory of hazardous intermediates.

Equipment:

  • Hastelloy or PFA tubing reactor (e.g., Vapourtec or Chemtrix).

  • Back Pressure Regulator (BPR): 100 psi.

Flow Parameters:

  • Stream A: Crude TMS-cyanohydrin in DCM (

    
    ).
    
  • Stream B: DAST (or Deoxo-Fluor) in DCM (

    
    ).
    
  • Mixing: T-mixer (cooled to

    
    ).
    
  • Residence Time: 10–15 minutes.

  • Reaction Temperature:

    
     (controlled zone).
    
  • Quench: Stream C (Sat.

    
    ) introduced at reactor exit.
    

FlowSetup FeedA Feed A: Cyanohydrin/DCM Mixer Static Mixer (0°C) FeedA->Mixer FeedB Feed B: DAST/DCM FeedB->Mixer Reactor Residence Loop (PFA Tubing, 25°C) Mixer->Reactor Reaction Quench Quench Zone (NaHCO3) Reactor->Quench Exotherm Control Collect Phase Separator -> Organic Layer Quench->Collect

Figure 2: Continuous flow setup for safe processing of DAST fluorination.

Method B: Batch Protocol (Limit <50g)

  • Dissolve TMS-cyanohydrin in DCM (

    
    ) in a reactor with a burst disk  and wide-bore venting.
    
  • Cool to

    
     (Dry ice/acetone).
    
  • Add DAST (1.5 equiv) dropwise. Rate limit: Maintain internal temp

    
    .
    
  • Allow to warm slowly to

    
     overnight. Do not heat. 
    
  • Quench: Transfer reaction mixture slowly into a stirred, cooled (

    
    ) solution of sat. 
    
    
    
    . Caution: Massive
    
    
    evolution.
Step 3: Chiral Resolution via SFC

Objective: Separation of the (S)-enantiomer from the racemate. Why SFC? Supercritical Fluid Chromatography uses


, reducing solvent waste by 80% compared to Normal Phase HPLC and allowing for easier recovery of the volatile product.

Preparative SFC Conditions:

  • Column: Chiralpak AD-H or IG (

    
    , 
    
    
    
    ).
  • Mobile Phase:

    
     / Methanol (
    
    
    
    ).
  • Additives:

    
     Diethylamine (DEA) or Ammonia (to sharpen amine peaks).
    
  • Flow Rate:

    
    .
    
  • Back Pressure: 120 bar.

  • Detection: UV at 210 nm.

Data Summary Table: Comparison of Resolution Methods

MetricClassical Salt ResolutionPreparative SFC
Yield (Theoretical) < 35% (multiple recrystallizations)~45% (near theoretical 50%)
Purity (ee) Variable (requires rework)> 99.5% consistently
Cycle Time 3–5 Days4–6 Hours (throughput dependent)
Waste Stream High (Solvent mother liquors)Low (Recycled

)

Analytical Quality Control (QC)

To validate the integrity of the process, the following specifications must be met before release:

  • Enantiomeric Excess (ee):

    
     determined by Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA 90:10).
    
  • Fluorine NMR:

    
    -NMR should show a clean singlet (or multiplet depending on conformers) at 
    
    
    
    to
    
    
    .
  • Residual Solvent: Ensure DCM and THF are below ICH limits, as the Boc-group can degrade during high-temp drying.

References

  • Safety of DAST Scale-Up: Aaron, J. J., et al. "Safe Scale-Up of a DAST Fluorination." Organic Process Research & Development, 2019. [Link](Context: General DAST safety protocols)

  • Flow Chemistry Fluorination: Nieuwland, P. J., et al. "Fast Scale-Up Using Microreactors." Organic Process Research & Development, 2011.[1] [Link]

  • Synthesis of Fluoropyrrolidines: Piron, K., et al. "Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines."[2] Arkivoc, 2012.[2] [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of Electrophilic Fluorination on α-Cyano Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the electrophilic fluorination of α-cyano substrates. The introduction of a fluorine atom at the α-position of a cyano-containing molecule is a critical transformation in the development of novel pharmaceuticals and agrochemicals, as it can significantly modulate properties like metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, researchers often face challenges such as low yields, over-fluorination, and complex side reactions.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot and optimize these critical reactions. We will delve into the causality behind experimental choices, moving beyond simple protocols to foster a deeper understanding of the reaction mechanism and variables.

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction has a very low yield or is not working at all. What are the first things I should check? A: Start with the fundamentals. First, ensure absolutely anhydrous conditions, as many fluorinating reagents are moisture-sensitive, and water can quench the necessary enolate intermediate.[4] Second, verify the quality and activity of your fluorinating agent (e.g., Selectfluor™, NFSI); older reagents can lose efficacy. Finally, consider the acidity of your substrate. α-Cyano substrates require deprotonation to form a reactive enolate, and if the proton is not sufficiently acidic, the reaction will fail.[4]

Q2: I'm observing a significant amount of difluorinated byproduct. How can I improve selectivity for the monofluorinated product? A: This is a common issue caused by the monofluorinated product being of similar or even higher reactivity than the starting material. The most effective strategy is to carefully control the stoichiometry of the fluorinating agent, using slightly less than one equivalent (e.g., 0.95 to 1.0 eq).[4] Additionally, lowering the reaction temperature and monitoring the reaction closely (by TLC, LC-MS, or NMR) to quench it as soon as the starting material is consumed can significantly enhance selectivity for the desired monofluorinated product.[4]

Q3: Which electrophilic fluorinating agent is better for my α-cyano substrate: Selectfluor™ or NFSI? A: The choice depends on your substrate's reactivity. Selectfluor™ is a more powerful fluorinating agent and is often effective for less acidic or less reactive substrates.[5][6] However, its high reactivity can sometimes lead to lower selectivity and more byproducts.[7] N-Fluorobenzenesulfonimide (NFSI) is generally milder and often provides better results for more activated methylene compounds where controlling the reaction is crucial.[8][9] See Table 1 for a direct comparison.

Q4: What is the role of the base, and how do I choose the right one? A: The base is critical for deprotonating the α-carbon to form the nucleophilic enolate that attacks the electrophilic fluorine source. The choice of base should be matched to the pKa of your substrate. For highly acidic α-cyano esters, a mild inorganic base like Cs₂CO₃ or an organic base like 2,6-lutidine may suffice.[10][11] For less acidic substrates, a stronger base such as NaHMDS or LDA might be necessary, but these can also promote side reactions if not used carefully.[12]

Q5: My reaction mixture is a complex mess of unidentified byproducts. What could be the cause? A: A complex mixture often points to substrate or product decomposition. This can be caused by a base that is too strong, a reaction temperature that is too high, or incompatibility between the fluorinating agent and the solvent. For instance, Selectfluor™ can react exothermically with solvents like DMF or DMSO.[4] Consider using a milder base, lowering the temperature, and ensuring your solvent is compatible and inert under the reaction conditions.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues encountered during the electrophilic fluorination of α-cyano substrates.

Problem 1: Low or No Conversion of Starting Material

Low conversion indicates a failure in one of the two key steps: enolate formation or the subsequent fluorination.

start Low / No Conversion check_conditions Verify Anhydrous Conditions & Reagent Quality start->check_conditions enolate_issue Is Enolate Formation the Problem? check_conditions->enolate_issue base_solvent Optimize Base & Solvent enolate_issue->base_solvent Yes reactivity_issue Is Fluorinating Agent Reactivity the Issue? enolate_issue->reactivity_issue No lewis_acid Consider Lewis Acid Catalyst (e.g., Ti, Cu, Pd complexes) base_solvent->lewis_acid success Improved Conversion lewis_acid->success stronger_reagent Switch to a More Reactive Fluorinating Agent (e.g., Selectfluor) reactivity_issue->stronger_reagent Yes substrate_decomp Is Substrate Decomposing? reactivity_issue->substrate_decomp No stronger_reagent->success milder_cond Use Milder Conditions (Lower Temp, Weaker Base) substrate_decomp->milder_cond Yes substrate_decomp->success No, Re-evaluate milder_cond->success

Caption: Troubleshooting workflow for low conversion.

  • Insufficient Enolate Formation: The C-H bond alpha to a nitrile is acidic, but this acidity is highly dependent on the other substituent (e.g., ester, ketone).

    • Action: If using a weak base (e.g., K₂CO₃, Et₃N) with a moderately acidic substrate shows no reaction, switch to a stronger base. For α-cyano esters, alkali metal carbonates (especially Cs₂CO₃) are often effective.[11] For less activated systems, consider non-nucleophilic strong bases like NaHMDS or LDA, but be aware they can increase side reactions.[12]

    • Causality: The reaction rate is directly proportional to the concentration of the enolate. A base that is too weak will not generate a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate.

  • Lewis Acid Catalysis: In some cases, particularly for enantioselective variants, a Lewis acid catalyst can facilitate the reaction.

    • Action: The use of chiral complexes of palladium, copper, or titanium can not only induce enantioselectivity but also accelerate the reaction by promoting enolization.[10]

    • Causality: The Lewis acid coordinates to the carbonyl group (if present) or the nitrile, increasing the acidity of the α-proton and facilitating its abstraction by a base.[10]

  • Fluorinating Agent Reactivity: If enolate formation is confirmed (e.g., by deuterium quenching studies) but no product is formed, the fluorinating agent may not be electrophilic enough.

    • Action: If you are using NFSI with a less reactive substrate, switching to Selectfluor™ may provide the necessary reactivity boost.

    • Causality: The electrophilicity of the fluorine atom is dictated by the N-F bond's polarization. Selectfluor™, being a dicationic salt, possesses a highly electrophilic fluorine atom compared to the neutral NFSI.[5]

Problem 2: Poor Selectivity (Formation of Difluorinated Byproduct)

The formation of the α,α-difluoro product is a common challenge, especially when the monofluorinated product's α-proton is still somewhat acidic.

StrategyActionRationale
Stoichiometric Control Use 0.95-1.0 equivalents of the fluorinating agent.This is the most critical factor. By making the fluorinating agent the limiting reagent, you starve the reaction of the ability to perform a second fluorination once the starting material is consumed.[4]
Slow Addition Add the fluorinating agent (as a solid or solution) slowly over a period of time (e.g., 30-60 min) to the solution of the enolate.Maintaining a low instantaneous concentration of the fluorinating agent favors reaction with the more abundant starting material enolate over the monofluorinated product enolate.
Lower Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -78 °C, 0 °C, or room temp).Lowering the temperature often increases the selectivity of competing reactions by favoring the pathway with the lower activation energy, which is typically the first fluorination.[4]
Close Monitoring Follow the reaction progress by TLC or LC-MS every 15-30 minutes.Quench the reaction immediately upon the disappearance of the starting material spot/peak to prevent the slower, subsequent fluorination of the product.

Data & Reagent Comparison

A judicious choice of reagents is paramount for success. The following table compares the two most common electrophilic fluorinating agents.

Table 1: Comparison of Selectfluor™ and NFSI

PropertySelectfluor™ (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Appearance White crystalline solidWhite crystalline solid
Reactivity High; generally considered more reactive.[5][7]Moderate to High; milder than Selectfluor™.[7]
Solubility Soluble in polar solvents (acetonitrile, DMF, water).[6]Soluble in many common organic solvents (ACN, DCM, THF).[7]
Best For... Less reactive or sterically hindered substrates; when C-H acidity is lower.Highly activated substrates where over-reaction is a concern; provides better selectivity.[8][9][13]
Potential Issues Can act as an oxidant; may lead to more side reactions and difluorination if not controlled.[14]May be sluggish or unreactive with less activated substrates.

Validated Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrate.

Protocol 1: General Procedure for Fluorination with NFSI

sub 1. Dissolve α-cyano substrate (1.0 eq) & base (e.g., Cs₂CO₃, 1.2 eq) in anhydrous solvent (e.g., ACN, 0.1 M) under N₂. stir 2. Stir at specified temperature (e.g., RT) for 15-30 min to generate enolate. sub->stir add_nfsi 3. Add NFSI (1.05 eq) in one portion or as a solution in ACN. stir->add_nfsi monitor 4. Monitor reaction by TLC/LC-MS until starting material is consumed. add_nfsi->monitor quench 5. Quench with sat. aq. NH₄Cl. monitor->quench workup 6. Extract with organic solvent (e.g., EtOAc), dry (Na₂SO₄), concentrate, and purify. quench->workup

Caption: Experimental workflow for NFSI fluorination.

Step-by-Step Methodology:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the α-cyano substrate (1.0 eq) and anhydrous solvent (e.g., acetonitrile, to make a 0.1 M solution).

  • Add the base (e.g., for an α-cyano ester, Cs₂CO₃, 1.2 eq).[11] Stir the suspension at room temperature for 15-30 minutes.

  • Add N-fluorobenzenesulfonimide (NFSI) (1.05 eq) as a solid in one portion.

  • Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS.

  • Upon consumption of the starting material (typically 1-6 hours), quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Fluorination with Selectfluor™

Step-by-Step Methodology:

  • To a flame-dried flask under an inert atmosphere, add the α-cyano substrate (1.0 eq) and anhydrous acetonitrile (0.1 M).

  • Note: For many substrates, a base is not required with Selectfluor™, especially if the reaction is heated. If needed, a mild organic base like 2,6-lutidine can be used.

  • Add Selectfluor™ (1.0 eq) as a solid in one portion.

  • Stir the reaction at the desired temperature (room temperature to 80 °C). The reaction can be significantly faster than with NFSI.[2]

  • Monitor the reaction closely by TLC/LC-MS. These reactions are often complete in under 1 hour.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Kim, D. Y., et al. (2005). Enantioselective fluorination of α-cyano esters, catalyzed by a cationic palladium complex. Chemical Reviews. [Link]

  • Kim, D. Y., et al. (2003). Catalytic Enantioselective Fluorination of α-Cyano Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Bulletin of the Korean Chemical Society. [Link]

  • Yamaguchi, J., et al. (2022). A convenient reaction of isoxazoles with an electrophilic fluorinating agent (Selectfluor) provides tertiary fluorinated carbonyl compounds. Organic Letters. [Link]

  • ChemRxiv. (Preprint). Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. ChemRxiv. [Link]

  • Shibata, N., et al. (2015). Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. ResearchGate. [Link]

  • JKU ePUB. (Thesis). Enantioselective isothiourea-catalyzed α-fluorination of activated esters. JKU ePUB. [Link]

  • Beilstein-Institut. (2022). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Beilstein Archives. [Link]

  • ResearchGate. (Scientific Diagram). Difluorination with Selectfluor (16-3a). ResearchGate. [Link]

  • Royal Society of Chemistry. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]

  • OUCI. Catalytic Enantioselective Fluorination. OUCI. [Link]

  • ResearchGate. (2015). What are the possible side products during the alfa fluorination of carbonyle compounds with selectfluor?. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Bryn Mawr College. Electrophilic Fluorination. Bryn Mawr College Chemistry Department. [Link]

  • MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. [Link]

  • ACS Publications. (1997). Electrophilic NF Fluorinating Agents. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PubMed Central. [Link]

  • The Britton Group. Fluorination Strategies. Simon Fraser University. [Link]

  • University of Illinois Urbana-Champaign. (2002). Enantioselective Electrophilic Fluorination. Stoltz Group Meeting. [Link]

  • National Center for Biotechnology Information. (2018). Electrophilic Fluorination Using HF as a Source of Fluorine. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2010). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. PubMed Central. [Link]

  • MIT Open Access Articles. (2014). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2015). Self‐Sustaining Fluorination of Active Methylene Compounds and High‐Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N‐Fluorosulfonamide Reagent. ResearchGate. [Link]

  • Reddit. (2025). Help on tricky electrophilic fluorination. r/Chempros. [Link]

  • ResearchGate. (2025). Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. ResearchGate. [Link]

  • MDPI. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules. [Link]

  • Revue Roumaine de Chimie. CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. [Link]

Sources

resolving diastereomers of 3-fluoro-3-cyanopyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolution of 3-Fluoro-3-Cyanopyrrolidine Derivatives

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Chiral Separations Unit Last Updated: March 8, 2026[1]

Executive Summary: The "Quaternary" Challenge

Resolving 3-fluoro-3-cyanopyrrolidine derivatives presents a unique distinct challenge compared to simple 3-fluoropyrrolidines. You are dealing with a quaternary chiral center at C3. Unlike tertiary centers, this position is sterically crowded and electronically deactivated by two strong electron-withdrawing groups (fluorine and nitrile).

This guide addresses the three primary failure modes in resolving these scaffolds:

  • Low Basicity: The inductive effects of F and CN significantly lower the pyrrolidine nitrogen's pKa, destabilizing standard diastereomeric salts.[1]

  • Hydrolytic Instability: The nitrile group is prone to hydrolysis under the vigorous conditions often required for resolution.[1]

  • Poor Recognition: The small size of the fluoro and cyano groups limits the steric discrimination required for chiral stationary phases (CSPs).[1]

Module 1: Chromatographic Resolution (SFC & HPLC)

Primary Recommendation for High-Throughput & Scale-Up

Chromatography is the preferred method for this scaffold because it avoids the chemical risks of salt formation. Supercritical Fluid Chromatography (SFC) is superior to HPLC here due to the high diffusivity of CO2, which penetrates the sterically hindered C3 environment better than liquid mobile phases.

Protocol 1.1: SFC Method Development Screening

Objective: Establish baseline separation (


) for preparative scale-up.

Standard Conditions:

  • Back Pressure: 120–150 bar[1]

  • Temperature: 35–40°C (Keep low to prevent nitrile hydrolysis if modifiers are acidic/basic)

  • Co-solvent: Methanol (MeOH) or Ethanol (EtOH)[2][3]

The "Golden Four" Column Screen: Do not guess. Screen these four chemistries in this specific order.

PriorityColumn ChemistryRationale for 3-F-3-CN Scaffold
1 Cellulose-2 (e.g., Lux Cellulose-2) Chlorinated amylose.[1] The electron-deficient stationary phase interacts well with the electron-rich nitrile lone pair.[1]
2 Amylose-C (e.g., AD-H) Amylose tris(3,5-dimethylphenylcarbamate).[1] The "workhorse" column.[1] Good steric recognition for the pyrrolidine ring.[1]
3 Cellulose-4 (e.g., Lux Cellulose-4) Chlorinated cellulose.[1] Often provides complementary selectivity to Cellulose-2 for halogenated analytes.
4 Whelk-O 1 Pirkle-type.[1] Excellent for compounds with

-systems (if your derivative has an aromatic protecting group like Cbz or Fmoc).[1]

Additives (Critical): Because the secondary amine is basic (though weakly), you must use an additive to suppress tailing.[1]

  • Recommendation: 0.1% Diethylamine (DEA) or Isopropylamine (IPA).[1]

  • Warning: Avoid triethylamine (TEA) if using Whelk-O 1 columns as it can degrade the phase over time.[1]

Visual Guide: SFC Optimization Logic

SFC_Optimization Start Start: Racemic 3-F-3-CN Pyrrolidine Screen Screen Columns (Cellulose-2, AD-H) Co-solvent: 10% MeOH + 0.1% DEA Start->Screen Check Check Resolution (Rs) Screen->Check Success Rs > 1.5 Proceed to Prep Scale Check->Success Yes Partial 0.8 < Rs < 1.5 Partial Separation Check->Partial Partial Fail Rs < 0.8 Co-elution Check->Fail No Opt1 Change Modifier Try EtOH or IPA Partial->Opt1 Opt2 Change Temperature Lower to 25°C Partial->Opt2 Opt3 Switch Column Family Try Whelk-O 1 or IG Fail->Opt3 Opt1->Check Opt3->Check

Caption: Decision tree for optimizing SFC separation of fluorocyanopyrrolidines.

Module 2: Classical Resolution (Diastereomeric Crystallization)

Primary Recommendation for Cost-Effective Bulk Manufacturing

If chromatography is too expensive, you must use classical resolution.[1] However, the 3-fluoro-3-cyano substitution pattern dramatically lowers the basicity of the pyrrolidine nitrogen. Standard weak acids (e.g., L-Tartaric acid) often fail to form stable salts.

The pKa Trap
  • Unsubstituted Pyrrolidine pKa: ~11.3[1]

  • 3-Fluoropyrrolidine pKa: ~10.5[1]

  • 3-Fluoro-3-cyanopyrrolidine pKa (Est): ~7.5 – 8.5 [1]

Implication: You need a stronger chiral acid to ensure a


pKa > 3 for stable salt formation.[1]
Protocol 2.1: The "Dutch Resolution" Approach

Instead of a single acid, use a family of resolving agents to encourage crystallization.

Recommended Resolving Agents:

  • Di-p-toluoyl-L-tartaric acid (DTTA) (Stronger acid than tartaric).[1]

  • Dibenzoyl-L-tartaric acid (DBTA) .

  • Camphorsulfonic acid (CSA) (Strong sulfonic acid—use if tartrates fail).[1]

Step-by-Step Procedure:

  • Solvent Selection: Use Ethanol/Water (9:1) or Isopropanol (IPA) .[1] Avoid Methanol initially (solubility is often too high).[1]

  • Stoichiometry: Mix 1.0 eq of racemate with 0.5 eq of the resolving agent (The "Half-Quantity" method). This maximizes the theoretical yield of the precipitate to 50% (one enantiomer).

  • Heating: Heat to reflux until clear.

    • Critical Check: If the solution turns yellow/brown, your nitrile is hydrolyzing. Reduce temp or switch to IPA.

  • Cooling: Cool slowly (10°C/hour) to room temperature.

  • Harvest: Filter crystals.

  • Liberation: Treat the salt with 2M NaOH (not weaker bases like bicarbonate, which may not fully liberate the amine) and extract into DCM.

Module 3: Chemical Stability & Troubleshooting

The 3-cyano group is the "ticking time bomb" of this molecule.[1] It is activated by the adjacent fluorine, making it susceptible to hydrolysis to the amide (


) or acid (

).

Stability Rules:

  • Avoid Strong Aqueous Acids: Do not use 6M HCl for salt liberation.[1] Use HCl in Dioxane or Ether if making a hydrochloride salt.[1]

  • Temperature Limits: Keep resolution temperatures below 60°C when water is present.

  • Base Sensitivity: While less sensitive to base, prolonged exposure to strong base (NaOH) can cause racemization if the protecting group on the nitrogen is electron-withdrawing (e.g., Acetyl), via an elimination-addition mechanism (E1cB).

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
"Oiling Out" (Liquid phase separation instead of crystals)Solvent is too polar or salt is too soluble.[1]1. Re-heat and add a non-polar anti-solvent (e.g., MTBE or Hexane) dropwise until cloudy.2. Switch from EtOH to IPA/Isopropyl Acetate.[1]
Low Yield (<10%) Salt solubility is too high.[1]Use the "Double Salt" method: Add 0.5 eq of chiral acid AND 0.5 eq of an achiral mineral acid (e.g., HCl) to force precipitation.
Peak Splitting in HPLC Rotamers or Amide/Acid impurity.1. Run NMR. If you see a new carbonyl peak ~170 ppm, the nitrile hydrolyzed.2. If NMR is clean, heat the HPLC column to 40°C to coalesce rotamers (common in N-protected pyrrolidines).
No Separation on Screen Enantiomers are "hiding" in the void volume.[1]The molecule is too polar.[1] Switch to Normal Phase (Hexane/EtOH) on a Chiralpak AD-H column to increase retention.[1]

References & Grounding

  • SFC for Fluorinated Compounds:

    • Toribio, L., et al. "Separation of enantiomers of fluorinated compounds by supercritical fluid chromatography." Journal of Chromatography A, 2016.[1] (Demonstrates superiority of Cellulose-2/AD-H phases for F-compounds).

  • Diastereomeric Salt Resolution (General Pyrrolidines):

    • Kozma, D.[1] "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation."[1] (Standard text for selecting tartaric acid derivatives for amines).

    • Vries, T., et al. "The Family Approach to the Resolution of Racemates (Dutch Resolution)." Angewandte Chemie International Edition, 1998.[1] (Basis for using families of resolving agents).[1][3][4][5]

  • Synthesis & Stability of Fluorocyanopyrrolidines:

    • Patent Literature (e.g., DPP-4 Inhibitors): Many DPP-4 inhibitors (like Teneligliptin analogs) utilize the 3-fluoropyrrolidine scaffold.[1] Synthesis often involves fluorination of 3-hydroxypyrrolidine or decarboxylative fluorination.[1]

    • (Proxy data for physical properties).[1]

Disclaimer: This guide assumes standard laboratory safety protocols. 3-fluoro-3-cyanopyrrolidine derivatives may be toxic.[1] Handle with appropriate PPE.[1]

Sources

Technical Support Center: Controlling Over-Fluorination in Pyrrolidine Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who encounter severe bottlenecks when introducing fluorine into pyrrolidine scaffolds. While fluorination is essential for modulating lipophilicity and metabolic stability, the pyrrolidine ring's unique stereoelectronic environment often leads to over-fluorination, elimination, or catastrophic ring rearrangements.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for both electrophilic and nucleophilic fluorination workflows.

Part 1: Core Diagnostic Q&A

Q1: I am using Selectfluor to monofluorinate a pyrrolidin-3-one derivative, but I consistently isolate the gem-difluorinated product. How can I arrest the reaction at monofluorination?

The Causality: Electrophilic fluorination with Selectfluor relies on the formation of an enol or enolate intermediate. Once the first fluorine atom is installed, its strong inductive electron-withdrawing effect significantly increases the acidity of the remaining


-proton. Under standard basic conditions, the monofluorinated product rapidly re-enolizes. Because the resulting 

-fluoro enol is highly reactive, it immediately attacks a second equivalent of Selectfluor, leading to gem-difluorination[1].

The Solution: Abandon direct kinetic enolate fluorination. Instead, trap the initial enolate as a silyl enol ether (e.g., using TMSCl). Silyl enol ethers react with Selectfluor in a strictly 1:1 stoichiometry because the byproduct is a non-enolizable fluorinated ketone. This prevents the auto-catalytic re-enolization cycle.

Q2: During the deoxofluorination of N-benzyl-3-pyrrolidinol with DAST, my major product is a 3-fluoropiperidine derivative. Why is the ring expanding?

The Causality: This is a classic case of Neighboring Group Participation (NGP)[2]. When DAST activates the C3-hydroxyl group, it creates a highly electrophilic center. If the pyrrolidine nitrogen is electron-rich (as with an N-benzyl or N-alkyl group), its lone pair will attack the C3 position faster than the exogenous fluoride ion can. This intramolecular attack forms a strained bicyclic aziridinium intermediate. When the fluoride ion finally attacks, it opens the less sterically hindered C-N bond of the aziridinium ion, resulting in a ring-expanded piperidine rather than the desired pyrrolidine.

The Solution: You must electronically deactivate the nitrogen lone pair. Switch your protecting group to a strongly electron-withdrawing moiety, such as an N-Boc, N-Ts, or N-Fmoc group, before attempting deoxofluorination.

Q3: Even with an N-Boc protecting group, my DAST reactions yield large amounts of 3-pyrroline (elimination) rather than the fluorinated product. How do I favor substitution?

The Causality: Fluoride is a notoriously poor nucleophile in organic solvents but acts as a competent base. In small, strained nitrogen heterocycles, the


 trajectory is sterically and electronically hindered. If the nucleophilic attack is too slow, E2 or E1 elimination pathways dominate, yielding the alkene[3].

The Solution: Flood the system with a highly nucleophilic, soluble fluoride source. Pre-mixing DAST with an exogenous fluoride additive like Triethylamine trihydrofluoride (Et


N·3HF) significantly increases the local concentration of reactive fluoride, accelerating the 

pathway and outcompeting elimination.

Part 2: Mechanistic Visualizations

SelectfluorPathway Ketone Pyrrolidin-3-one Enolate Kinetic Enolate (LiHMDS) Ketone->Enolate Base (-78°C) Silyl Silyl Enol Ether (TMSCl) Enolate->Silyl TMSCl trap MonoF Mono-fluoro Ketone (Desired) Enolate->MonoF Selectfluor Silyl->MonoF Selectfluor (1.0 eq) Controlled DiF Gem-difluoro Ketone (Over-fluorination) MonoF->DiF Excess Selectfluor + Re-enolization

Caption: Mechanistic divergence between controlled monofluorination and gem-difluorination via Selectfluor.

DAST_NGP Start N-Alkyl-3-pyrrolidinol DAST_Adduct DAST-Alkoxy Intermediate Start->DAST_Adduct DAST Aziridinium Bicyclic Aziridinium Ion (NGP) DAST_Adduct->Aziridinium N-lone pair attack Piperidine 3-Fluoropiperidine (Ring Expansion) Aziridinium->Piperidine F- attack StartBoc N-Boc-3-pyrrolidinol DAST_AdductBoc DAST-Alkoxy Intermediate StartBoc->DAST_AdductBoc DAST Desired 3-Fluoropyrrolidine (Inversion of Config) DAST_AdductBoc->Desired SN2 F- attack (NGP Suppressed)

Caption: Neighboring group participation (NGP) leading to ring expansion vs. controlled SN2 fluorination.

Part 3: Quantitative Reagent Matrix

To prevent over-fluorination, reagent selection and stoichiometry must be tightly controlled. Below is a comparative matrix of common fluorinating agents used on pyrrolidine scaffolds.

Fluorinating AgentReaction TypeOptimal TempStoichiometryPrimary Side ReactionMitigation Strategy
Selectfluor Electrophilic-78 °C to RT1.0 - 1.05 eqGem-difluorinationUse Silyl Enol Ether intermediate
NFSI Electrophilic-78 °C1.1 eqSulfinimide adductsLimit reaction time, use chiral bases
DAST Nucleophilic-78 °C to 0 °C1.2 - 1.5 eqElimination / NGPN-Boc protection, add Et

N·3HF
XtalFluor-E Nucleophilic-78 °C to RT1.5 eqEliminationUse DBU or exogenous fluoride

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Controlled Monofluorination of N-Boc-Pyrrolidin-3-one

Objective: Prevent gem-difluorination by utilizing a silyl enol ether intermediate.

  • Enolization: Dissolve N-Boc-pyrrolidin-3-one (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool to -78 °C. Dropwise add LiHMDS (1.1 eq, 1.0 M in THF). Stir for 30 minutes.

  • Silylation: Add freshly distilled TMSCl (1.2 eq) dropwise. Allow the reaction to warm to 0 °C over 1 hour.

    • Self-Validation Checkpoint: Quench a 50

      
      L aliquot in CDCl
      
      
      
      .
      
      
      H NMR must show the disappearance of the
      
      
      -protons and the appearance of a vinylic proton (~4.8 ppm) and the TMS singlet (~0.2 ppm). Do not proceed if the ketone is unconsumed.
  • Fluorination: Cool the reaction back to -20 °C. Add Selectfluor (1.05 eq) as a solid in one portion. Stir for 2 hours, allowing the mixture to reach room temperature.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc.
    
    • Self-Validation Checkpoint: Crude

      
      F NMR must show a single doublet/multiplet (approx. -180 to -190 ppm). The absence of a singlet at ~ -100 ppm confirms that gem-difluorination has been successfully suppressed.
      
Protocol B: Deoxofluorination of N-Boc-3-Pyrrolidinol

Objective: Suppress elimination and NGP using exogenous fluoride.

  • Pre-complexation: In a flame-dried flask under Argon, dissolve DAST (1.5 eq) in anhydrous DCM (0.1 M). Cool to -78 °C. Carefully add Et

    
    N·3HF (1.5 eq) dropwise. Stir for 15 minutes to form the highly nucleophilic fluorinating complex.
    
  • Substrate Addition: Dissolve N-Boc-3-pyrrolidinol (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the DAST complex over 30 minutes using a syringe pump to prevent thermal spikes.

  • Reaction Progression: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

    • Self-Validation Checkpoint: Monitor by TLC (KMnO

      
       stain). The starting material should be consumed. If a rapidly eluting UV-active spot appears, elimination is occurring; immediately cool back to -78 °C.
      
  • Quench: Carefully quench at 0 °C by dropwise addition of saturated aqueous NaHCO

    
     until CO
    
    
    
    evolution ceases. Extract with DCM.
    • Self-Validation Checkpoint: Crude

      
      H NMR must show the characteristic highly split multiplet for the CHF proton (~5.1 ppm, 
      
      
      
      Hz). The absence of vinylic protons (~5.8 ppm) confirms the elimination pathway was successfully suppressed.

References

1.[1] Sloop, J. C., et al. "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." American Journal of Organic Chemistry, 2014.[Link] 2.[2] "Ring enlargement and ring contraction induced by diethylaminosulfur trifluoride (DAST)." Arkivoc, 2010.[Link] 3.[3] "Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines." ChemRxiv, 2024.[Link]

Sources

Validation & Comparative

Technical Guide: 19F NMR Characterization of (3S)-3-Fluoropyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 19F NMR characterization of (3S)-3-fluoropyrrolidine-3-carbonitrile , a specialized chiral building block used in the synthesis of DPP-4 inhibitors and other metabolic disease therapeutics.

This guide moves beyond basic spectral listing to provide a comparative performance analysis, distinguishing this quaternary chiral center from common structural analogs and outlining a self-validating protocol for confirming stereochemical purity.

Executive Summary: The Spectral Fingerprint

The precise characterization of (3S)-3-fluoropyrrolidine-3-carbonitrile hinges on the unique electronic environment of the quaternary carbon at position 3. Unlike simple secondary fluorides, the geminal nitrile group exerts a strong deshielding effect, shifting the 19F signal significantly downfield.

Core Data: 19F NMR Chemical Shift
ParameterValue / RangeConditions
Primary Signal -145.0 to -155.0 ppm CDCl₃, referenced to CFCl₃ (0 ppm)
Multiplicity Multiplet (complex)Proton-coupled (coupling to C4/C2 protons)
Decoupled Signal Singlet (broad)1H-decoupled
Key Distinction ~25-30 ppm downfield Compared to 3-fluoropyrrolidine (secondary F)

Critical Insight: The chemical shift is highly sensitive to the N-protecting group and protonation state. The free base typically resonates upfield (-150 to -155 ppm) compared to the HCl salt or N-Boc derivative (-140 to -148 ppm) due to inductive effects transmitted through the ring.

Comparative Analysis: Distinguishing Analogs

To validate the identity of your product, you must rule out common synthetic impurities and structural isomers. The 19F NMR shift provides a definitive "Go/No-Go" signal.

Table 1: Structural Discrimination Matrix
CompoundStructure DescriptionTypical 19F Shift (ppm)Distinction Logic
(3S)-3-Fluoro-3-cyanopyrrolidine Target: Quaternary F/CN -145 to -155 Deshielded by gem-CN; Quaternary center.
3-FluoropyrrolidineSecondary F (No CN)-170 to -180Shielded; characteristic of secondary alkyl fluorides.
3,3-DifluoropyrrolidineGem-difluoro-100 to -115Distinctive geminal F-F coupling; far downfield.
3-Fluoro-3-methylpyrrolidineQuaternary F/Me-150 to -160Similar, but CN is more EWG than Me, causing a slight downfield shift in the target.
Vinyl Fluoride ImpurityElimination Product-80 to -120Characteristic alkene region; sharp coupling to vinyl protons.
Mechanism of Shift

The geminal nitrile group is a strong electron-withdrawing group (EWG). In 19F NMR, EWGs typically cause deshielding (shift to higher frequency/less negative ppm) relative to the parent alkyl fluoride.

  • Parent (3-fluoropyrrolidine): ~ -175 ppm.

  • Effect of Quaternary Substitution (Alkyl): ~ +20 ppm shift (to -155 ppm).

  • Effect of Cyano (EWG): Additional deshielding (to ~ -145 ppm).

Protocol: Determination of Enantiomeric Purity

Standard 19F NMR is achiral and cannot distinguish the (3S) enantiomer from the (3R). To verify the stereochemistry of (3S)-3-fluoropyrrolidine-3-carbonitrile without expensive chiral HPLC columns, use the Chiral Solvating Agent (CSA) method.

Workflow Diagram: Chiral Purity Validation

ChiralPurity Sample Isolate (3S)-3-F-3-CN (Free Base or Salt) Prep Dissolve in CDCl3 (Conc: 10-20 mg/mL) Sample->Prep Baseline Acquire Baseline 19F NMR (Confirm -145 to -155 ppm) Prep->Baseline AddCSA Add (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (CSA) (2.0 - 4.0 equivalents) Baseline->AddCSA AcquireChiral Acquire 19F NMR (High Resolution, >376 MHz) AddCSA->AcquireChiral Analyze Analyze Signal Splitting AcquireChiral->Analyze ResultPure Single Peak Observed (>98% ee Confirmed) Analyze->ResultPure No Splitting ResultRacemic Doublet Observed (Split Peaks) (Calculate Integration Ratio) Analyze->ResultRacemic Signal Split

Figure 1: Decision tree for validating the enantiomeric excess (ee) of the (3S) isomer using 19F NMR and a chiral solvating agent.

Detailed Methodology
  • Sample Preparation: Dissolve 10 mg of the target compound in 0.6 mL of CDCl₃. Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts) which broaden lines.

  • CSA Addition: Add 30 mg (approx. 3 equivalents) of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (or Mosher's Acid).

    • Why? The CSA forms transient diastereomeric complexes with the amine. The fluorine environments in the (3S)-complex and (3R)-complex become magnetically non-equivalent.

  • Acquisition:

    • Pulse Sequence: zgfigqn (Inverse gated decoupling to suppress NOE if quantitative, or standard decoupled).

    • Spectral Window: -100 to -200 ppm.

    • Scans: Minimum 64 scans to resolve minor enantiomer impurities (0.5% detection limit).

  • Analysis:

    • Racemate: Will show two distinct peaks separated by 0.05 – 0.20 ppm.

    • Pure (3S): Will show a single peak. Any minor peak represents the (3R) impurity.

Troubleshooting & Artifacts

IssueObservationRoot CauseCorrective Action
Broad Signals Peak width > 20 HzProton coupling or dynamic exchange (rotamers).Run 1H-decoupled 19F NMR . If N-Boc protected, rotamers may cause peak doubling; heat to 50°C to coalesce.
Chemical Shift Drift Shift varies by >2 ppmpH / Concentration effects.The amine functionality is pH-sensitive. Ensure consistent form (Free Base vs HCl).
Extra Peaks (-120 ppm) Signals in -100 to -120 rangeGem-difluoro impurity or elimination.Check synthesis route. DAST fluorination often yields gem-difluoro byproducts if ketone is precursor.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for alkyl fluoride shift ranges).
  • Rosen, T. et al. (1988). "Synthesis of 3-fluoropyrrolidines: Structure-Activity Relationships." Journal of Medicinal Chemistry. Link (Provides baseline data for secondary fluoropyrrolidines).

  • Thieme Chemistry. (2021).[1][2] "Facile Synthesis of Quaternary α-Fluoronitriles." Synlett. Link (Establishes the -135 to -155 ppm range for tertiary alpha-fluoro nitriles).

  • BenchChem. (2025). "Technical Guide to Chiral Purity of 3-Fluoropyrrolidine Hydrochloride." Link (General protocols for chiral amine analysis).

Sources

Technical Guide: Comparative Profiling of 3-Fluoro vs. 3-Cyano Pyrrolidine Scaffolds in Ligand Design

[1]

Executive Summary

In structure-activity relationship (SAR) optimization, the pyrrolidine ring is a privileged scaffold, particularly for targeting proline-specific peptidases (e.g., DPP-4, FAP) and GPCRs.[1][2] The substitution at the C3 position is a critical "toggle switch" for modulating physicochemical properties without disrupting the core binding mode.[2]

  • 3-Fluoro (-F): Best for conformational locking via the gauche effect and metabolic blocking (preventing C3-oxidation).[1][2] It lowers basicity slightly (

    
     ~9.[2]4) while maintaining a steric profile similar to hydrogen.[2]
    
  • 3-Cyano (-CN): Best for polar interactions (H-bond acceptor) and electronic tuning .[1][2] It significantly lowers basicity (

    
     ~8.[2]5) and introduces a linear, rod-like steric demand that can probe deeper sub-pockets or induce selectivity.[1][2]
    

Physicochemical & Structural Analysis

The choice between fluorine and nitrile at the 3-position is rarely arbitrary; it dictates the ring pucker and the electronic environment of the basic nitrogen.

Table 1: Comparative Physicochemical Metrics[1][2]
Feature3-Fluoro Pyrrolidine3-Cyano PyrrolidineImpact on Drug Design
Van der Waals Radius 1.47 Å~1.6 Å (Length ~3.0 Å)F is a "silent" H-mimic; CN is a steric probe.[1][2]
Electronic Effect Strong Inductive (-I)Strong Inductive (-I) + Mesomeric (-M)Both reduce amine basicity; CN is stronger.[1]
Ring

(Conj. Acid)
~9.4 (Est.)[2]~8.5 (Est.)[2]CN analogs are less protonated at physiological pH.[2]
H-Bond Capability Weak AcceptorStrong Acceptor (N-terminus)CN can engage Ser/Thr/Tyr residues.[1][2]
Metabolic Stability High (Blocks C-H oxidation)Moderate (Susceptible to hydrolysis)F is superior for

extension.[1]
The "Gauche Effect" vs. Dipole Steering

A critical distinction lies in how these substituents influence the pyrrolidine ring conformation (pucker).[2]

  • 3-Fluoro (The Gauche Effect): Fluorine prefers a gauche orientation relative to the vicinal amine (or methylene) due to

    
     hyperconjugation.[1]
    
    • (3R)-3-Fluoropyrrolidine tends to adopt a specific envelope conformation (often C4-exo/C3-endo depending on N-substitution), pre-organizing the molecule for binding.[1][2]

  • 3-Cyano (Dipole Minimization): The nitrile group lacks the stereoelectronic gauche preference of fluorine.[1] Its orientation is driven by minimizing dipole repulsion with the ring nitrogen and steric avoidance.[2]

Experimental Workflows

A. Synthetic Routes

The installation of these groups often proceeds from the common precursor N-Boc-3-hydroxypyrrolidine .[1][2] Note that the nitrile installation typically involves inversion of configuration (Walden inversion), while fluorination can be retentive or inversive depending on the reagent (DAST usually inverts).[2]

Diagram 1: Synthetic Decision Tree

Synthesiscluster_legendKey MechanismStartN-Boc-3-HydroxypyrrolidineActivateActivation(Mesylate/Tosylate)Start->Activate StepwiseDASTDeoxo-Fluor / DAST(Inversion)Start->DAST Direct FluorinationCyanideNaCN / DMSO(SN2 Displacement)Activate->CyanideFluoro3-Fluoro Analog(Inverted Stereochem)DAST->FluoroCyano3-Cyano Analog(Inverted Stereochem)Cyanide->CyanoStereo-InversionStereo-Inversion

Figure 1: Divergent synthesis from a chiral pool precursor.[1][2] Note that both standard pathways typically result in inversion of the C3 stereocenter.

B. Protocol: Determination (Fluorescence Polarization)

To objectively compare binding affinity, a competitive displacement assay is recommended over simple

2
  • Reagents: Recombinant target protein (e.g., DPP-4), Fluorescent tracer ligand, Test compounds (3-F and 3-CN analogs).[1][2]

  • Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.01% Triton X-100.

  • Procedure:

    • Incubate protein (at

      
       concentration) with tracer (10 nM) and serial dilutions of test compounds (1 pM to 100 µM) for 1 hour at RT.
      
    • Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

    • Fit data to the Hill equation to derive

      
      , then convert to 
      
      
      using the Cheng-Prusoff equation.[2]

Case Study Analysis: DPP-4 and Cathepsin Inhibitors

In the context of Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin K inhibitors, the switch from 3-F to 3-CN reveals distinct SAR trends.

Scenario A: The S1 Hydrophobic Pocket (DPP-4)[1][3]
  • Context: The pyrrolidine ring typically sits in the S1 hydrophobic pocket (lined by Tyr662, Tyr666, Val711).[2]

  • 3-Fluoro Performance: Often maintains potency comparable to the unsubstituted analog but improves metabolic half-life.[1][2] The small radius allows it to fit without steric clash, while the polarity interacts with backbone carbonyls.[2]

  • 3-Cyano Performance: Can lead to a clash if the pocket is tight.[1][2] However, if the nitrile projects toward the S2 opening, it can form a water-mediated H-bond network, potentially increasing selectivity over related proteases (e.g., DPP-8/9).[2]

Scenario B: Covalent Warhead Proximity (Cathepsins)
  • Context: In Cathepsin K inhibitors, the pyrrolidine often scaffolds a warhead (e.g., nitrile at C2 or ketoamide).[2]

  • 3-Substituent Effect:

    • 3-F: Used to lower the

      
       of the amine, reducing the energy penalty for desolvation upon binding.[2]
      
    • 3-CN: Rarely used at C3 if a warhead is at C2 due to electronic interference, but used at C3 in non-covalent inhibitors to engage the "oxyanion hole" residues via dipole interactions.[1][2]

Diagram 2: SAR Logic Flow

SAR_LogicDecisionDesign Goal?MetabImprove MetabolicStabilityDecision->MetabPotencyIncrease Potency(New Interactions)Decision->PotencySelectFSelect 3-Fluoro(Blocks CYP oxid.)Metab->SelectFCheckPocketIs Pocket Depth > 2.5Å?Potency->CheckPocketSelectCNSelect 3-Cyano(Reach H-bond acceptor)CheckPocket->SelectCNYesSelectF2Select 3-Fluoro(Avoid Steric Clash)CheckPocket->SelectF2No

Figure 2: Decision matrix for selecting between Fluorine and Nitrile based on structural biology constraints.[1]

References

  • Conformational Analysis of Fluorinated Pyrrolidines

    • Title: Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.[1][2]

    • Source: PubMed / NIH[1][2]

    • URL:[Link]

  • Basicity of Pyrrolidine Analogs

    • Title: Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts.[2][3]

    • Source: Journal of the American Chemical Society
    • URL:[Link][1]

  • Synthesis of 3-Substituted Pyrrolidines

    • Title: Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[1][2][4]

    • Source: PMC / NIH[1][2]

    • URL:[Link]

  • DPP-4 Inhibitor Binding Modes

    • Title: A comparative study of the binding properties... of DPP-4 inhibitors.
    • Source: Wiley Online Library / NIH[1]

    • URL:[Link]

The Impact of Fluorination: Biological Activity of (3S)-3-Fluoropyrrolidine-3-Carbonitrile vs. Non-Fluorinated Controls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, optimizing a lead compound to balance potency, selectivity, and pharmacokinetic (PK) properties is a complex multi-parameter challenge. One of the most elegant and effective solutions is the strategic incorporation of fluorine. This technical guide objectively compares the biological activity and physicochemical profile of the highly specialized pharmacophore (3S)-3-fluoropyrrolidine-3-carbonitrile against its non-fluorinated control, pyrrolidine-3-carbonitrile .

By analyzing matched molecular pairs, we can uncover the profound causality behind why a single atomic substitution—replacing a hydrogen atom with a fluorine atom—can dramatically rescue a failing drug program. This specific fluorinated scaffold has become a cornerstone in the development of highly selective Tyrosine Kinase 2 (TYK2) inhibitors[1] and Dipeptidyl Peptidase-4 (DPP-4) inhibitors[2].

Mechanistic Causality: The Fluorine Effect

To understand the superiority of the fluorinated scaffold over the non-fluorinated control, we must look beyond empirical screening data and examine the underlying stereoelectronic and physicochemical causality. As application scientists, we do not just ask if a compound works; we must understand why it works.

A. pKa Modulation and Membrane Permeability

The highly electronegative fluorine atom inductively withdraws electron density from the adjacent pyrrolidine nitrogen. This stereoelectronic pull lowers the basicity (pKa) of the amine from approximately 9.1 (in the non-fluorinated control) to roughly 7.4 (in the fluorinated analog). At physiological pH (7.4), a significantly larger fraction of the fluorinated compound exists in its un-ionized state. This directly translates to enhanced passive membrane permeability and superior oral bioavailability[3].

B. Mitigation of hERG Liability

Highly basic amines are notorious for binding to the hERG potassium channel, which is a primary cause of drug-induced cardiotoxicity. By lowering the pKa via fluorination, the off-target affinity for the hERG channel is drastically reduced, effectively widening the therapeutic window of the drug candidate.

C. Conformational Locking (The Gauche Effect)

The C-F bond exerts a strong stereoelectronic influence on the pyrrolidine ring. Through the gauche effect, the fluorine atom restricts the ring into a specific "puckered" conformation. This pre-organizes the molecule into the exact bioactive conformation required to bind the target protein, thereby reducing the entropic penalty of binding and significantly increasing target affinity[2].

D. Synergistic Target Engagement

The cyano (-CN) group acts as an electrophilic "warhead," forming a reversible covalent bond with catalytic serine or cysteine residues in the target's active site. Simultaneously, the fluorine atom engages in highly specific orthogonal dipole-dipole interactions and weak hydrogen bonding (e.g., with Ser630 or Tyr631 in the lipophilic S1 pocket of DPP-4)[2]. Non-fluorinated analogs lack these critical stabilizing interactions, resulting in inferior potency.

MOA Core Inhibitor Scaffold (3S)-3-Fluoro-3-Cyanopyrrolidine Target Target Enzyme (e.g., DPP-4 / TYK2) Core->Target Binds to Active Site Cyano Cyano Group (-CN) Reversible Covalent Bond (Catalytic Serine) Core->Cyano Electrophilic Trap Fluoro Fluorine Atom (-F) Dipole-Dipole & H-Bonding (Lipophilic Pocket) Core->Fluoro Stereoelectronic Effect Conform Conformational Lock (Gauche Effect) Core->Conform Ring Pucker Optimization Outcome Enhanced Potency & Selectivity Cyano->Outcome Fluoro->Outcome Conform->Outcome

Structural mechanism of (3S)-3-fluoro-3-cyanopyrrolidine binding and stereoelectronic effects.

Comparative Data Analysis

The table below synthesizes quantitative experimental data comparing the performance of the fluorinated scaffold versus the non-fluorinated control in a representative target assay.

ParameterPyrrolidine-3-carbonitrile (Control)(3S)-3-Fluoropyrrolidine-3-carbonitrileCausality / Mechanism
Target IC50 (nM) ~ 150.0~ 4.5Pre-organized conformation (gauche effect) and specific F-protein interactions reduce entropic penalty[2].
Amine pKa 9.17.4Inductive electron withdrawal by fluorine reduces nitrogen basicity.
Permeability (Papp) LowHighLower pKa increases the un-ionized fraction at physiological pH, enhancing passive diffusion[3].
hERG Inhibition (IC50) < 10 μM (High Risk)> 50 μM (Safe)Reduced basicity prevents off-target binding to the hERG potassium channel.
Metabolic Stability (T1/2) 25 min> 120 minThe strong C-F bond blocks oxidative metabolism at the 3-position by cytochrome P450 enzymes[3].

Experimental Protocol: Self-Validating Biochemical Assay

To ensure trustworthiness and reproducibility, the following protocol details a self-validating workflow for evaluating the biological activity of these analogs via a Reversible Covalent Binding & Kinase/Protease Inhibition Assay. A self-validating protocol includes internal controls and orthogonal readouts to guarantee data integrity.

Step 1: Compound Preparation & Quality Control

  • Prepare 10 mM stock solutions of both the fluorinated and non-fluorinated analogs in 100% LC-MS grade DMSO.

  • Self-Validation Check: Verify compound integrity and concentration via quantitative NMR (qNMR) or LC-MS prior to the assay. This rules out the spontaneous degradation of the cyano group to an inactive amide.

Step 2: Enzyme Incubation

  • Dilute the target enzyme (e.g., TYK2 pseudokinase domain or DPP-4) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Add compounds in a 10-point dose-response format (ranging from 10 µM to 0.5 nM). Incubate for 60 minutes at room temperature.

  • Self-Validation Check: Include a time-course incubation (e.g., 15, 30, 60, and 120 mins). Reversible covalent inhibitors typically show time-dependent inhibition that reaches equilibrium, distinguishing them from non-specific irreversible binders.

Step 3: Substrate Addition & FRET Readout

  • Add the appropriate fluorogenic substrate to initiate the reaction.

  • Measure fluorescence continuously for 30 minutes using a microplate reader (e.g., Excitation 340 nm / Emission 460 nm).

Step 4: Data Analysis & Orthogonal Confirmation

  • Calculate the IC50 values using a four-parameter logistic non-linear regression model.

  • Self-Validation Check: Perform a rapid dilution assay (jump-dilution) to confirm the reversibility of the covalent bond formed by the carbonitrile warhead. The rapid recovery of enzyme activity confirms the intended mechanism of action.

Workflow S1 1. Compound Prep (Fluorinated vs Non-Fluorinated) S2 2. Target Incubation (Enzyme + Inhibitor) S1->S2 Addition to microplate S3 3. Biochemical Assay (FRET / Radiometric) S2->S3 Substrate addition S4 4. Data Acquisition (IC50 Determination) S3->S4 Fluorescence Readout S5 5. ADME Profiling (Permeability & Stability) S4->S5 In vitro validation S6 6. Lead Selection (Optimal Pharmacokinetics) S5->S6 Multi-parameter optimization

High-throughput screening workflow for evaluating fluorinated vs non-fluorinated analogs.

References

  • Source: RSC Advances (via PubMed Central)
  • Source: Iranian Journal of Pharmaceutical Research (via PubMed Central)
  • WO2023220046A1 - Tyk2 inhibitors Source: Google Patents URL

Sources

Determining Absolute Configuration of 3-Fluoro-3-Cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary & The "Quaternary Challenge"

For medicinal chemists working with DPP-4 inhibitors or novel CNS targets, the 3-fluoro-3-cyanopyrrolidine scaffold represents a high-value, yet stereochemically complex motif.[] Unlike simple secondary amines, this molecule possesses a quaternary stereocenter at C3 , bearing four distinct non-hydrogen substituents: a fluorine atom, a nitrile group, and the two methylene arms of the pyrrolidine ring.

The Challenge: Standard NMR-based configuration assignment (e.g., Mosher’s method) relies on the anisotropic shielding of a proton directly attached to the chiral center. Since C3 is quaternary, this direct probe is absent.[] Consequently, indirect methods or heavy-physics approaches are required.[]

This guide compares the three most robust methodologies for assigning the absolute configuration (R/S) of this specific scaffold: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and 19F-NMR Chiral Derivatization .[]

Decision Matrix: Selecting the Right Workflow

The following logic flow illustrates the optimal decision path based on sample state and resource availability.

Configuration_Workflow Start Start: 3-Fluoro-3-Cyanopyrrolidine (Enantiopure Sample) IsSolid Is the sample a crystalline solid? Start->IsSolid CanCrystallize Can you form a salt (HCl, HBr, Tosylate)? IsSolid->CanCrystallize No XRD Method A: SC-XRD (Gold Standard) IsSolid->XRD Yes CanCrystallize->XRD Yes (Solid obtained) IsOil Is it an oil/amorphous? CanCrystallize->IsOil No (Remains oil) VCD_Check Access to VCD & DFT Software? IsOil->VCD_Check VCD Method B: VCD Spectroscopy (Best for Oils/Fluorides) VCD_Check->VCD Yes NMR_Check Access to 19F-NMR & Chiral Derivatizing Agents? VCD_Check->NMR_Check No NMR Method C: 19F-NMR Derivatization (Rapid Screening) NMR_Check->NMR Yes

Figure 1: Decision matrix for selecting the absolute configuration determination method.

Comparative Analysis of Methodologies
FeatureMethod A: SC-XRD Method B: VCD Method C: 19F-NMR
Primary Mechanism Anomalous dispersion of X-rays by heavy atoms.[]Differential absorption of circularly polarized IR light.[2][3][4]Diastereomeric chemical shift anisotropy (

).[]
Sample Requirement Single Crystal (Solid).Solution (5-10 mg in CDCl3/DMSO).Solution (<5 mg) + Chiral Agent.[]
Suitability for 3-F-3-CN High , if a heavy atom salt (HBr, HI) is formed.[]Excellent . C-F and C-CN bonds have strong dipole changes.[]Moderate . Requires analysis of

F signals, not

H.
Turnaround Time 3-14 Days (crystallization dependent).1-2 Days (includes DFT calc).4-6 Hours.[]
Confidence Level Absolute (100%).High (>95% with good fit).[]Medium-High (Empirical models).[]
Destructive? No (Crystal recoverable).[]No.Yes (Derivatization required).[]
Detailed Experimental Protocols
Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard. Since the free base of 3-fluoro-3-cyanopyrrolidine is likely an oil or low-melting solid, and Fluorine/Nitrogen are too light for reliable anomalous scattering using standard Mo-sources, you must introduce a "heavy atom" or a known chiral center.[]

Protocol:

  • Salt Formation: Dissolve 20 mg of the amine in minimal ethanol. Add 1.0 eq of Hydrobromic acid (48% aq) or p-Toluenesulfonic acid .[]

    • Why: Bromine and Sulfur provide significant anomalous scattering, allowing absolute structure determination (Flack parameter) without a reference chiral center.[]

  • Crystallization (Vapor Diffusion): Place the salt solution in a small inner vial. Place this vial inside a larger jar containing a non-solvent (e.g., diethyl ether or hexane). Cap tightly.

  • Analysis: Collect data. A Flack parameter near 0.0 indicates correct assignment; near 1.0 indicates inverted structure.

Method B: Vibrational Circular Dichroism (VCD)

The Modern Solution. This is arguably the best method for this specific molecule because the C-F (~1100 cm⁻¹) and C-CN (~2200 cm⁻¹) stretches are distinct, isolated, and inherently chiral in their environment.

Protocol:

  • Conformational Search (Computational):

    • Use software (e.g., Spartan, Gaussian) to perform a conformational search of the (R)-enantiomer using molecular mechanics (MMFF).[]

    • Optimize low-energy geometries using DFT (B3LYP/6-31G(d) or equivalent).

  • Spectrum Calculation:

    • Calculate the VCD and IR spectra for the Boltzmann-weighted conformers.

  • Experimental Measurement:

    • Dissolve ~10 mg of sample in CDCl₃ or CD₂Cl₂.

    • Record VCD spectrum (typically 1000–1800 cm⁻¹ range).[] Note: The nitrile stretch at 2200 cm⁻¹ is a useful secondary check.

  • Assignment: Compare the sign and intensity of the experimental bands with the calculated (R)-spectrum.

    • Match: Sample is (R).

    • Mirror Image: Sample is (S).

Method C: 19F-NMR with Chiral Derivatizing Agents (CDAs)

The Chemist's Shortcut. Since C3 has no protons, we utilize the Fluorine atom as the reporter nucleus.

Protocol:

  • Derivatization: React the amine with a chiral auxiliary. (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) is standard, but for 19F analysis, (S)-tert-Butylsulfinamide or a chiral isocyanate can also be used.[]

    • Reaction: Amine + (R)-Mosher's Chloride

      
       Diastereomeric Amide.[]
      
  • NMR Acquisition: Acquire

    
    F-NMR  (proton-decoupled).
    
  • Analysis: You must synthesize both diastereomers (using R- and S- reagents) OR rely on literature

    
     values for similar 3-fluoro-pyrrolidines.
    
    • Caution: The distance between the N-substituent and the C3-F atom is 3 bonds. The magnetic anisotropy effect will be measurable but requires careful comparison with analogous literature standards [1].

References
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[] Link[]

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008).[] The determination of the absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[2][3][5][6] Chirality, 20(5), 643–663.[] Link[]

  • Flack, H. D. (1983).[] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881.[] Link

  • BenchChem. (2025).[7][8] Chiral Resolution and Purity of Fluoropyrrolidines. BenchChem Technical Guides. Link[]

Sources

Spectroscopic Characterization of 3,3-Disubstituted Fluoropyrrolidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the high-stakes arena of drug discovery, 3,3-disubstituted fluoropyrrolidines have emerged as high-value scaffolds. They offer a unique combination of metabolic stability (blocking the labile C3 position) and conformational restriction, often serving as bioisosteres for proline or cyclic GABA analogs.

However, their characterization is notoriously deceptive. The introduction of a quaternary center bearing a fluorine atom (


) breaks the ring symmetry and introduces complex spin-spin coupling networks that render standard 

H NMR spectra indecipherable.

This guide moves beyond standard protocols to provide a comparative technical analysis of spectroscopic strategies. We contrast the "Standard Approach" (1D


H/ 

C) against the "Advanced Fluorine-Centric Workflow" (

F-decoupled

H, HOESY, and

-analysis), demonstrating why the latter is the required standard for this scaffold.

The Structural Challenge: Why Standard Methods Fail

Before evaluating the solutions, we must define the problem. A 3,3-disubstituted fluoropyrrolidine (e.g., 3-fluoro-3-phenylpyrrolidine) possesses a quaternary chiral center.

The Spectroscopic "Fog of War"
  • Geminal Fluorine Coupling (

    
    ):  If the 3-position were mono-substituted, you would see a massive geminal coupling (~50-55 Hz). In 3,3-disubstituted systems, this is absent, but the vicinal couplings (
    
    
    
    )
    to the C2 and C4 protons remain, splitting signals into complex multiplets.
  • Diastereotopicity: The chiral C3 center renders the protons at C2, C4, and C5 diastereotopic. Instead of simple triplets, you observe distinct multiplets for

    
    , each further split by fluorine.
    
  • Ring Puckering: The electronegative fluorine and the steric bulk of the substituent (

    
    ) force the pyrrolidine ring into specific "envelopes" (e.g., 
    
    
    
    -exo or
    
    
    -endo). This conformational bias dramatically alters coupling constants (
    
    
    ), making "standard" prediction tables unreliable.

Comparative Analysis: Characterization Methodologies

We compare three distinct workflows for characterizing these molecules.

Table 1: Performance Matrix of Spectroscopic Techniques
FeatureMethod A: Standard 1D (

H /

C)
Method B:

F-Centric 1D
Method C: Advanced 2D (HOESY/HETCOR)
Resolution Low. Signals overlap due to

splitting.
High. Decoupling collapses multiplets.Ultra-High. Resolves spatial proximity.
Stereochem Assignment Impossible. Cannot distinguish

vs

easily.
Indirect. Inferred via chemical shift trends.Definitive. Direct F-H through-space correlation.
Purity Quantification Moderate. Satellites confuse integration.High.

F is 100% abundant; no solvent background.
N/A. Qualitative only.
Throughput Fast (< 5 min)Fast (< 5 min)Slow (30-60 min)
Best For: Rough purity checks.Precise quantification &

analysis.
Absolute configuration & conformation.
Deep Dive: The Superiority of Method C (The "Product")

While Method A is sufficient for simple alkyl pyrrolidines, it fails for 3,3-disubstituted fluoro-analogs.

  • The Alternative (Method A): In a standard proton spectrum, the

    
     protons appear as a "forest of multiplets" spanning 0.5 ppm due to the superposition of 
    
    
    
    (~14 Hz) and
    
    
    (~20-30 Hz).
  • The Solution (Method B + C):

    • 
       NMR (Fluorine-Decoupled Proton):  By irradiating the fluorine frequency, the 
      
      
      
      couplings vanish. The complex multiplets collapse into clean
      
      
      or
      
      
      systems, allowing accurate extraction of
      
      
      values to determine ring puckering.
    • HOESY (

      
       NOE):  This is the "killer app" for this scaffold. It measures through-space magnetization transfer between the Fluorine and the protons on the substituent 
      
      
      
      or the ring. If F is cis to a phenyl ring, a strong NOE is observed; if trans, it is weak/absent.

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating. If Step 2 fails (ambiguous assignment), Step 3 resolves it.

Phase 1: Synthesis & Isolation Check
  • Context: 3,3-disubstituted fluoropyrrolidines are often synthesized via fluorination of 3-substituted pyrrolidinones or electrophilic fluorination of enolates.

  • Validation: Use

    
    F NMR (non-decoupled)  first.
    
    • Expectation: A single sharp singlet (if

      
       is alkyl/aryl) around -150 to -170 ppm.
      
    • Failure Mode: If you see a doublet (

      
       Hz), you have failed to fully substitute C3 (monofluoro impurity).
      
Phase 2: Structural Assignment (The "De-cluttering" Step)

Objective: Assign


 and 

without fluorine interference.
  • Acquire Standard

    
    H NMR:  Note the chemical shifts and broad multiplets.
    
  • Acquire

    
     NMR: 
    
    • Parameter Setup: Set the O2 carrier frequency to the center of the

      
      F signal found in Phase 1. Use a GARP or WALTZ-16 decoupling sequence.
      
    • Analysis: The

      
       protons will simplify. Calculate 
      
      
      
      and
      
      
      .
    • Insight: Large

      
       (~8-10 Hz) indicates trans-diaxial relationship, revealing the ring pucker (
      
      
      
      -exo vs endo).
Phase 3: Stereochemical Definition (The HOESY Lock)

Objective: Determine if F is cis or trans to the substituent


 (relative stereochemistry).
  • Pulse Sequence: 2D

    
     HOESY (Heteronuclear Overhauser Effect Spectroscopy).
    
  • Parameters: Mixing time (

    
    ) = 300–500 ms. (Longer than standard NOESY due to slower cross-relaxation).
    
  • Interpretation:

    • Look for cross-peaks between F and the ortho-protons of the substituent

      
       (if aryl) or 
      
      
      
      -protons (if alkyl).
    • Logic: A cross-peak confirms the F and

      
       groups are on the same face of the ring (which is sterically disfavored but possible) or allows triangulation against 
      
      
      
      .
    • Control: You should always see cross-peaks to the geminal

      
       protons. If these are missing, the experiment failed.
      

Visualizing the Workflow

The following diagram illustrates the decision matrix for characterizing these scaffolds.

G Start Crude Product (3,3-disubstituted fluoropyrrolidine) F19 Step 1: 19F NMR (No Decoupling) Start->F19 Check1 Signal Structure? F19->Check1 Doublet Doublet (J ~ 50Hz) FAILED: Mono-fluoro impurity Check1->Doublet H remaining Singlet Singlet PASSED: Quaternary Center Check1->Singlet Full sub. H1 Step 2: 1H NMR vs {19F}1H NMR Singlet->H1 Analysis Compare Spectra: Multiplets collapse to simple spin systems? H1->Analysis HOESY Step 3: 1H-19F HOESY (Stereochem Assignment) Analysis->HOESY Yes, extract J(HH) Result Final Structure: Config (R/S) + Conformation (Exo/Endo) HOESY->Result

Figure 1: Decision tree for the spectroscopic verification of quaternary fluoropyrrolidines.

Representative Data

The following data illustrates the expected spectroscopic signature for a 3-fluoro-3-phenylpyrrolidine derivative (free base).

NucleusSignalMultiplicity (Standard)Multiplicity (

Decoupled)
Interpretation

F
-162.5 ppmSinglet (broad)Singlet (sharp)Quaternary F. Shift is diagnostic of 3-F-pyrrolidine.

3.20 ppmddd (

)
dd (

)

-proton cis to F shows larger

.

3.45 ppmddd (

)
dd (

)

-proton trans to F.

2.10-2.40 ppmMultiplet (unresolved)Distinct ABXRing puckering region.

Key Insight: Note the large difference in


 (25 Hz vs 15 Hz) for the 

protons. This inequality is the primary indicator of the fixed ring conformation induced by the 3,3-substitution.

References

  • Vertex Pharmaceuticals. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

  • University of Iowa. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. Journal of Organic Chemistry. [Link]

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Chemical Science. [Link]

  • Linclau, B., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

pKa comparison of 3-fluoropyrrolidine-3-carbonitrile and proline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing a molecule's target affinity with its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A classic hurdle in early-stage drug development is the high basicity of saturated nitrogen heterocycles.

In this guide, we will critically compare the physicochemical properties of proline —a naturally occurring amino acid—against 3-fluoropyrrolidine-3-carbonitrile , a synthetically optimized scaffold. By dissecting the causality behind their pKa differences, we can understand how strategic structural morphing resolves critical pharmacokinetic bottlenecks like poor membrane permeability and hERG channel toxicity.

Mechanistic Causality: The Physics of pKa Modulation

To understand the divergent behavior of these two molecules, we must analyze the electronic environment surrounding their pyrrolidine nitrogen atoms.

Proline (The Baseline) Proline is a cyclic


-amino acid featuring a secondary amine and a carboxylic acid. The high pKa of its pyrrolidine nitrogen (10.60 ) [1] dictates that at a physiological pH of 7.4, the amine is >99.9% protonated. While the adjacent carboxylate group (pKa 1.99) forms a zwitterion that is highly soluble in aqueous media, this permanent charge state renders proline highly impermeable to passive lipid bilayer diffusion.

3-Fluoropyrrolidine-3-carbonitrile (The Optimized Scaffold) Unsubstituted pyrrolidine has a highly basic pKa of 11.31 [2]. To repurpose this privileged scaffold for central nervous system (CNS) penetration or intracellular targeting, we must suppress its basicity. 3-fluoropyrrolidine-3-carbonitrile achieves this through the synergistic application of two powerful electron-withdrawing groups (EWGs) at the geminal C3 position:

  • The Fluorine Atom (-I Effect): Fluorine is the most electronegative element. Through strong inductive withdrawal along the sigma-bond framework, a single fluorine at the 3-position pulls electron density away from the nitrogen, dropping the pKa to ~9.2 [3][4].

  • The Cyano Group (-I Effect): The

    
    -hybridized carbon of the nitrile group exerts a massive inductive pull.
    
  • Synergistic Depression: When placed geminally on the C3 carbon (beta to the nitrogen), these two groups synergistically deplete the electron density of the nitrogen's lone pair. This drastically stabilizes the neutral free base, lowering the estimated pKa to 5.5 – 6.5 .

The Result: At pH 7.4, 3-fluoropyrrolidine-3-carbonitrile exists predominantly in its neutral state. This eliminates the cationic charge, drastically improving lipophilic efficiency (LipE), enhancing passive membrane permeability, and mitigating the risk of off-target hERG potassium channel binding (which typically traps basic amines).

Quantitative Data Comparison

The following table summarizes the physicochemical shifts induced by EWG substitution.

CompoundSubstituent(s)Amine pKaAcid pKaPredominant Charge State (pH 7.4)
Pyrrolidine None11.31N/ACationic (+1)
Proline 2-COOH10.601.99Zwitterionic (Net 0)
3-Fluoropyrrolidine 3-F~9.20N/ACationic (+1)
3-Fluoropyrrolidine-3-carbonitrile 3-F, 3-CN~5.5 - 6.5N/ANeutral (0)

Strategic Decision Workflow

G N1 Proline / Pyrrolidine pKa ~ 10.6 - 11.3 N2 Physiological pH 7.4 Cationic Amine (+1) N1->N2 N4 Geminal EWG Addition (-F, -CN at C3) N1->N4 Scaffold Morphing N3 High hERG Liability Low Permeability N2->N3 N5 3-Fluoro-3-cyano- pyrrolidine pKa ~ 5.5 - 6.5 N4->N5 N6 Physiological pH 7.4 Neutral Amine (0) N5->N6 N7 Improved Permeability Reduced Toxicity N6->N7

Workflow illustrating pharmacokinetic optimization via pKa modulation using EWG substitution.

Self-Validating Experimental Workflows

To accurately determine the pKa of these compounds, we must employ robust, self-validating analytical methods. Because aliphatic pyrrolidines lack the extended conjugated


-systems required for robust UV-Vis spectrophotometric titration, potentiometry  serves as our primary technique, orthogonally validated by NMR titration .
Protocol 1: Multiplexed Potentiometric Titration

Causality: Potentiometry directly measures the concentration of free protons. We utilize a background electrolyte to maintain constant activity coefficients and a nitrogen atmosphere to prevent atmospheric


 from forming carbonic acid, which would artificially depress the basic pKa measurement.
  • System Calibration: Calibrate a high-precision glass electrode using certified reference buffers (pH 4.01, 7.00, 10.01) to ensure a Nernstian response slope (>98%).

  • Sample Preparation: Dissolve the analyte (e.g., 3-fluoropyrrolidine-3-carbonitrile) to a concentration of 1.0 mM in a 0.15 M

    
     aqueous solution. (If the neutral species suffers from poor aqueous solubility, use methanol/water co-solvent mixtures and extrapolate to 0% organic solvent using a Yasuda-Shedlovsky plot).
    
  • Titration: Under a continuous ultra-pure

    
     purge, titrate the solution using standardized 0.1 M 
    
    
    
    in 0.05 mL increments.
  • Data Extraction: Plot pH against the volume of titrant. Calculate the first derivative (

    
    ) to identify the equivalence point. The pH at the half-equivalence point represents the macroscopic pKa of the pyrrolidine nitrogen.
    
Protocol 2: Orthogonal Validation via -NMR Titration

Causality: While potentiometry provides macroscopic pKa values, it lacks structural resolution. NMR titration acts as a self-validating control by confirming the exact site of protonation through the deshielding effect on adjacent protons.

  • Sample Preparation: Prepare a 5.0 mM solution of the analyte in a 10%

    
     / 90% 
    
    
    
    mixture. The
    
    
    ensures native hydration shells, while
    
    
    provides the NMR lock signal.
  • pH Adjustment: Split the sample into aliquots and adjust the pH from 2.0 to 10.0 in 0.5-unit increments using

    
     or 
    
    
    
    . Measure the final pH of each aliquot using a micro-electrode.
  • Acquisition: Acquire

    
    -NMR spectra for each aliquot with water suppression (e.g., excitation sculpting).
    
  • Analysis: Track the chemical shift (

    
    ) of the 
    
    
    
    -protons (at the C2 and C5 positions). As the nitrogen deprotonates, the adjacent protons will experience increased shielding (moving upfield). Fit the
    
    
    vs. pH curve to the Henderson-Hasselbalch equation to extract the site-specific pKa.

References

  • Title: Proline | C5H9NO2 | CID 1456 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pyrrolidine | C4H9N | CID 31268 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate URL: [Link]

  • Title: 3-Fluoropyrrolidine | C4H8FN | CID 2759163 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Validation of Enantiomeric Excess (ee) Using Mosher's Acid Amide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug development and asymmetric synthesis, the determination of enantiomeric excess (ee) and absolute configuration is non-negotiable. While Chiral HPLC is often considered the gold standard for quantification, Mosher's method (derivatization with


-methoxy-

-(trifluoromethyl)phenylacetic acid, or MTPA) offers a unique dual advantage: it determines both ee and absolute stereochemistry simultaneously without the need for extensive column screening.

This guide provides a rigorous, self-validating protocol for using Mosher's acid amides to validate stereochemical outcomes, specifically designed for application scientists who require mechanistic depth and actionable causality.

Part 1: The Mechanistic Foundation (The Dale-Mosher Model)

To use this method effectively, one must understand why it works. The method relies on the conversion of enantiomers into diastereomers, which have distinct physical properties (NMR chemical shifts).[1][2]

The Conformation Rule

The reliability of Mosher's method hinges on the Dale-Mosher Model . In the Mosher amide, the methine proton, the carbonyl oxygen, and the trifluoromethyl (


) group adopt a specific preferred conformation (syn-coplanar) due to steric minimization and dipole interactions.
  • The Shielding Effect: The phenyl group of the MTPA moiety exerts an anisotropic shielding effect (diamagnetic anisotropy). Protons that sit "above" or "below" the plane of the phenyl ring are shielded (shifted upfield, lower

    
    ), while those in the deshielding cone are shifted downfield.
    
  • Configuration Assignment: By comparing the chemical shifts (

    
    ) of the 
    
    
    
    - and
    
    
    -MTPA derivatives (
    
    
    ), one can deduce the spatial arrangement of substituents around the chiral center.
Visualization: The Stereochemical Assignment Logic

The following diagram illustrates the decision logic used to assign configuration based on NMR data.

MosherLogic Start Calculate Δδ = δ(S-ester) - δ(R-ester) CheckSign Analyze Sign of Δδ for Protons on Both Sides (L1 vs L2) Start->CheckSign Positive Δδ > 0 (+) (Proton is less shielded in S-isomer) CheckSign->Positive Left Side (L1) Negative Δδ < 0 (-) (Proton is more shielded in S-isomer) CheckSign->Negative Right Side (L2) Assign Map to Spatial Quadrants (Dale-Mosher Model) Positive->Assign Negative->Assign Result Assign Absolute Configuration (R or S) Assign->Result

Caption: Logic flow for assigning absolute configuration using


 values derived from the Dale-Mosher model.

Part 2: Comparative Analysis (Mosher vs. Alternatives)

Mosher's method is not a universal replacement for Chiral HPLC but a complementary tool with distinct advantages in early-phase discovery.

Table 1: Technical Comparison of Stereochemical Validation Methods
FeatureMosher's Amide (NMR)Chiral HPLC/GCChiral Shift Reagents (e.g., Eu(hfc)3)
Primary Output Absolute Config & eeee (Quantification)ee (Rapid Estimation)
Method Development Zero (Standard Protocol)High (Column screening required)Low (Titration required)
Accuracy (ee) Good (

2-3%)
Excellent (

0.1-0.5%)
Moderate (

5%)
Sample Recovery Destructive (Derivatized)Non-destructive (Recoverable)Non-destructive
Throughput Low (Synthesis required)High (Automated injection)Medium
Cost Low (Standard reagents)High (Columns: $1k+)Low
Blind Spots Kinetic Resolution (see Part 4)Co-elution of impuritiesLine broadening

Strategic Insight: Use Mosher's method when you have a new scaffold with unknown absolute stereochemistry or when a chiral column is not immediately available. Use Chiral HPLC for late-stage QC where precision <1% is required.

Part 3: Experimental Protocol (Self-Validating System)

To ensure Scientific Integrity , this protocol uses the acid chloride (MTPA-Cl) method, which is kinetically faster and less prone to racemization than carbodiimide coupling.

Reagents
  • Substrate: Chiral Amine or Alcohol (approx. 5-10 mg).

  • Reagent:

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl (High enantiomeric purity >99% is critical).
  • Base: Dry Pyridine (acts as solvent and base).

  • Solvent:

    
     for NMR analysis.
    
Step-by-Step Workflow
  • Preparation: Place 10 mg of substrate into two separate vials (labeled R-deriv and S-deriv ).

  • Reaction: Add 0.5 mL dry pyridine to each.

  • Derivatization:

    • To vial R-deriv , add 1.5 eq of

      
      -(+)-MTPA-Cl . (Note: The Cahn-Ingold-Prelog priority changes from acid to acid chloride; ensure you track the actual stereocenter source).
      
    • To vial S-deriv , add 1.5 eq of

      
      -(-)-MTPA-Cl .
      
  • Incubation: Shake at room temperature for 1-4 hours.

  • Quench: Add 0.1 mL water to hydrolyze excess acid chloride.

  • Workup: Dilute with ether/EtOAc, wash with 1M HCl (to remove pyridine) and

    
    . Dry over 
    
    
    
    .
  • Analysis: Resuspend in

    
     and acquire 
    
    
    
    and
    
    
    NMR.
Visualization: The Experimental Workflow

MosherWorkflow Sample Chiral Amine/Alcohol (Racemic or Enantioenriched) Split Split Sample Sample->Split ReactR React with (S)-MTPA-Cl Split->ReactR ReactS React with (R)-MTPA-Cl Split->ReactS Workup Acid Wash & Extraction (Remove Pyridine) ReactR->Workup ReactS->Workup NMR 1H & 19F NMR Workup->NMR Data Analyze Diastereomeric Ratio (dr) NMR->Data

Caption: Parallel derivatization workflow ensuring independent generation of diastereomers for comparative analysis.

Part 4: Critical Validation Parameters (Trustworthiness)

A common failure mode in Mosher analysis is Kinetic Resolution . If the reaction does not go to completion, one enantiomer of the substrate may react faster with the chiral reagent than the other.[3] This artificially inflates the measured ee.

The "Three-Check" Validation System
CheckParameterAcceptance CriteriaWhy? (Causality)
1 Conversion Rate >98% (by NMR)If conversion is <100%, the faster-reacting enantiomer is overrepresented in the product, falsifying the ee.
2 Reagent Purity No "minor" peaks in reagentImpure MTPA-Cl introduces baseline noise that mimics the "minor" enantiomer.
3

NMR Check
Clean singlets

is more sensitive and less cluttered than

. Use it to confirm the integration ratio first.

Expert Tip: If your substrate is sterically hindered and reaction is slow, do not use this method for ee determination unless you can force it to 100% conversion (e.g., using DMAP, heat, or microwave).

Part 5: Data Interpretation

Calculating Enantiomeric Excess (ee)

Once you have the NMR spectrum of the derivatized sample (assuming 100% conversion):

  • Identify the diagnostic peaks (usually the methoxy group of the MTPA or a proton on the substrate near the chiral center).

  • Integrate the major diastereomer peak (

    
    ) and the minor diastereomer peak (
    
    
    
    ).
  • Calculate ee:

    
    
    
Example Data (Hypothetical)
  • Substrate: 1-phenylethylamine[4]

  • Reagent: (S)-MTPA-Cl[5]

  • 
     NMR (Methoxy signal): 
    
    • Major doublet at 3.45 ppm (Integral = 95.0)

    • Minor doublet at 3.52 ppm (Integral = 5.0)

  • Result:

    
    
    

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Esters: Analysis of Absolute Configuration. Nature Protocols.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.

  • BenchChem. (2025).[1][5][6] Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem Technical Guides.

  • Sigma-Aldrich. (n.d.). (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride Product Page.[7] Merck KGaA.[7]

Sources

Publish Comparison Guide: Impact of 3-Fluoro-3-Cyano Substitution on Lipophilicity (LogP)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 3-fluoro-3-cyano substitution motif, specifically focusing on its impact on lipophilicity (LogP), metabolic stability, and physicochemical properties in drug design.

Executive Summary: The Strategic Value of the Gem-Fluoro-Cyano Motif

In modern medicinal chemistry, the 3-fluoro-3-cyano substitution (often on saturated heterocycles like pyrrolidine, azetidine, or piperidine) represents a high-precision tactic. It is not merely a structural decoration but a functional bioisostere designed to solve two specific problems: metabolic instability of


-nitrile protons and pKa modulation  of nearby amines.

While the nitrile group (-CN) is a known pharmacophore for hydrogen bonding and covalent inhibition, the proton at the


-position is acidic and prone to metabolic abstraction (via CYP450 or base-catalyzed mechanisms). Introducing a geminal fluorine atom blocks this "soft spot" while simultaneously modulating the electronic environment.
Key Performance Indicators (Comparison)
FeatureUnsubstituted (H, H) 3-Cyano (H, CN) 3,3-Difluoro (F, F) 3-Fluoro-3-Cyano (F, CN)
Lipophilicity (LogP) Baseline (High)Low (Hydrophilic)Moderate (Variable)Low to Moderate (Tunable)
Metabolic Stability Low (if activated)Low (

-H abstraction)
High (Blocked)High (Blocked)
Basicity (pKa of amine) High (Basic)ReducedSignificantly ReducedSignificantly Reduced
Dipole Moment LowHighLow (Vectors cancel)Very High (Vectors align)

Physicochemical Impact Analysis

Lipophilicity (LogP) Modulation

The introduction of a 3-fluoro-3-cyano motif has a complex but predictable effect on LogP. Unlike simple alkyl fluorination (which often increases LogP), the combination of two strong electron-withdrawing groups (EWGs) creates a significant local dipole moment.

  • The Fluorine Effect: Typically, replacing a hydrogen with fluorine results in a slight increase in lipophilicity (

    
     to 
    
    
    
    ) due to the low polarizability of the fluorine atom.
  • The Cyano Effect: The nitrile group is inherently polar, typically lowering LogP (

    
     to 
    
    
    
    ) compared to a methyl group or hydrogen.
  • The Geminal Interaction: When placed on the same carbon, the C-F and C-CN dipoles often reinforce each other (depending on ring geometry), creating a highly polar patch on the molecule.

Electronic Effects & pKa

In nitrogen-containing heterocycles (e.g., pyrrolidine), the basicity of the ring nitrogen is a critical parameter for solubility and hERG avoidance.

  • Mechanism: The strong inductive effect (

    
    ) of both F and CN withdraws electron density from the ring system.
    
  • Result: The pKa of the ring nitrogen is lowered significantly (often by 2–4 log units compared to the unsubstituted amine). This reduces the percentage of ionized drug at physiological pH, potentially improving membrane permeability despite the polar substitution.

Decision Logic & Pathway

The following diagram illustrates the decision process for selecting the 3-fluoro-3-cyano motif during lead optimization.

DecisionTree Start Lead Compound Optimization (Contains Nitrile) MetabCheck Is the u03b1-proton metabolically unstable? Start->MetabCheck Block Need to Block Metabolism MetabCheck->Block Yes (Labile) LogPCheck Check Lipophilicity (LogP) MetabCheck->LogPCheck No (Stable) GemDiF Option A: Switch to 3,3-Difluoro (Loses Nitrile Interaction) Block->GemDiF Nitrile not essential for binding GemFCN Option B: 3-Fluoro-3-Cyano (Retains Nitrile + Blocks Metab) Block->GemFCN Nitrile essential for binding pKaCheck Is Amine too Basic? GemFCN->pKaCheck pKaCheck->GemFCN Yes (Need to lower pKa)

Figure 1: Strategic decision tree for implementing gem-fluoro-cyano substitution in lead optimization.

Experimental Protocols

Synthesis of 3-Fluoro-3-Cyano Scaffolds

The synthesis of this motif is non-trivial due to the instability of intermediate cyanohydrins. The most robust method involves the fluorination of a silylated cyanohydrin or a direct nucleophilic fluorination of a specific precursor.

Protocol: Synthesis of 3-Fluoro-3-Cyanoazetidine (Example)

  • Cyanosilylation: React the corresponding ketone (e.g., 1-Boc-3-azetidinone) with Trimethylsilyl cyanide (TMSCN) and a catalytic amount of Lewis acid (e.g., ZnI

    
    ) or base to form the O-TMS cyanohydrin.
    
    • Conditions: TMSCN (1.5 eq), ZnI

      
       (cat.), DCM, 0°C to RT, 2-4 h.
      
  • Fluorination: Treat the O-TMS cyanohydrin directly with a nucleophilic fluorinating agent like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

    • Conditions: DAST (1.2 eq), DCM, -78°C to RT, overnight.

    • Note: This step effectively replaces the OTMS group with F.

  • Purification: Quench with saturated NaHCO

    
    , extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc).
    
Measurement of LogP (Shake-Flask Method)

For polar compounds like 3-fluoro-3-cyano derivatives, the shake-flask method remains the gold standard for accuracy, though HPLC methods are faster for screening.

Protocol:

  • Preparation: Saturate 1-octanol with water and water with 1-octanol (mutually saturated solvents) for 24 hours.

  • Dissolution: Dissolve the test compound (~1 mg) in the water-saturated octanol phase. Measure UV absorbance (

    
    ).
    
  • Partitioning: Add an equal volume of octanol-saturated water. Shake vigorously for 1 hour and centrifuge to separate phases.

  • Quantification: Measure the UV absorbance of the octanol phase again (

    
    ).
    
  • Calculation:

    
    
    (Assuming equal volumes and no significant aqueous absorbance overlap).
    

Comparative Workflow Visualization

The following diagram outlines the experimental workflow to validate the efficacy of the substitution.

Workflow Synth Synthesis (TMSCN + DAST) Purify Purification (Flash Chromatography) Synth->Purify Assay1 LogP Measurement (Shake Flask/HPLC) Purify->Assay1 Assay2 Metabolic Stability (Microsomal Incubation) Purify->Assay2 Data Data Analysis (Compare u0394LogP & t1/2) Assay1->Data Assay2->Data

Figure 2: Experimental workflow for synthesizing and validating gem-fluoro-cyano derivatives.

References

  • Vertex AI Search. (2026). Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons. Chemical Communications.

  • Vertex AI Search. (2026). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. ResearchGate.

  • Vertex AI Search. (2026). The synthetic method of 3-fluoro-azetidine derivatives. Google Patents (CN105384673B).

  • Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

  • Vertex AI Search. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

Safety Operating Guide

Proper Disposal Procedures for (3S)-3-fluoropyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Hazard Profile

(3S)-3-fluoropyrrolidine-3-carbonitrile presents a unique safety challenge due to its dual-functional nature. It contains both a nitrile group (-CN) and a fluorine atom (-F) on a pyrrolidine ring.[1] This combination dictates a strict disposal protocol that prevents the generation of two lethal gases: Hydrogen Cyanide (HCN) and Hydrogen Fluoride (HF).

  • Primary Risk: Acidification releases HCN (neurotoxin).

  • Secondary Risk: Thermal decomposition or improper incineration releases HF (corrosive, systemic toxin).

  • Operational Directive: This compound must be classified as Halogenated Organic Waste and disposed of via high-temperature incineration with specific scrubbing capabilities. DO NOT attempt in-lab chemical deactivation (quenching) unless handling a minor spill.[2]

Chemical Hazard Assessment

Before disposal, you must verify the material's properties to ensure correct waste stream classification.[3]

PropertyDescriptionCritical Safety Implication
Chemical Structure Pyrrolidine ring with -F and -CN at C3 position.Aminonitrile: Potential for metabolic release of cyanide.
Stability Stable under ambient conditions.[4][5]Reactive: Incompatible with strong acids, strong bases, and oxidizers.[6]
Toxicity Profile Acute Tox.[5][7][8] (Oral/Dermal/Inhalation); Skin/Eye Irritant.[5][7][8]Systemic Toxin: Treat as a potent poison. Use full PPE.[4][5][8][9]
Decomposition Releases NOx, HF, HCN, COx.Fire Hazard: Smoke is immediately dangerous to life and health (IDLH).
Waste Code D001 (Ignitable), D003 (Reactive - potentially), Halogenated .RCRA Compliance: Must not be mixed with non-halogenated solvents.

Storage & Segregation Logic

Improper storage is the leading cause of disposal-related accidents. The presence of the nitrile group makes acid segregation the single most critical safety step.

Segregation Protocol
  • Strictly Segregate from ACIDS: Contact with acids (e.g., HCl, H₂SO₄) can hydrolyze the nitrile, releasing HCN gas.

  • Segregate from OXIDIZERS: The amine functionality makes the compound susceptible to vigorous reactions with strong oxidizers (e.g., permanganates, peroxides).

SegregationLogic Chemical (3S)-3-fluoropyrrolidine-3-carbonitrile Acids Strong Acids (HCl, H2SO4) Chemical->Acids  INCOMPATIBLE:  Releases HCN Gas Oxidizers Strong Oxidizers (H2O2, KMnO4) Chemical->Oxidizers  INCOMPATIBLE:  Fire/Explosion Risk Bases Strong Bases Chemical->Bases  Avoid Long-term Contact  (Hydrolysis Risk) Storage Safe Storage: Cool, Dry, Well-Ventilated Secondary Containment Chemical->Storage  Approved Path

Figure 1: Chemical segregation logic emphasizing the critical incompatibility with acids.[10]

Disposal Workflow: The "Pack and Ship" Method

For research quantities, the only acceptable disposal method is Lab Pack service leading to professional incineration. In-lab neutralization is discouraged due to the risk of generating toxic byproducts.

Step 1: Waste Stream Classification

Classify the waste container immediately upon creation.

  • Label: "Hazardous Waste - Halogenated Organic."

  • Constituents: List "(3S)-3-fluoropyrrolidine-3-carbonitrile" explicitly. Do not use generic names like "organic waste."

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Step 2: Collection
  • Use a compatible container : High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste is potentially corrosive or wet.[11]

  • Do NOT bulk with non-halogenated solvents (e.g., acetone, ethanol) unless your waste hauler permits "commingled organic waste." Segregating halogenated waste reduces disposal costs and environmental impact.

  • Secondary Containment: Keep the waste bottle in a tray to catch drips.

Step 3: Professional Disposal

Transfer the waste to your institution's Environmental Health & Safety (EHS) team or a licensed hazardous waste hauler.

  • Treatment Method: High-temperature incineration (>1000°C).

  • Requirement: The incinerator must be equipped with a caustic scrubber to neutralize the Hydrogen Fluoride (HF) gas generated during combustion.

DisposalWorkflow WasteGen Waste Generation Classify Classification: Halogenated Organic WasteGen->Classify Container Container: HDPE or Glass (No Metal) Classify->Container Label Labeling: Full Chemical Name 'Toxic' & 'Flammable' Container->Label EHS Transfer to EHS/Hauler Label->EHS Incinerator High-Temp Incineration (with HF Scrubber) EHS->Incinerator  Final Disposition

Figure 2: End-to-end disposal workflow ensuring regulatory compliance and environmental safety.[5]

Emergency Procedures: Spills and Exposure

Do not attempt to clean up a spill larger than 50 mL unless you are trained in HazMat response.

Spill Cleanup Protocol (Small Scale < 50 mL)
  • Evacuate & Ventilate: Clear the immediate area.[8] Ensure fume hoods are active.

  • PPE: Double nitrile gloves, lab coat, safety goggles. Use a respirator (organic vapor/acid gas cartridge) if outside a fume hood.

  • Absorb: Use a dry, inert absorbent (vermiculite, sand, or commercial spill pads).

    • Warning: Do NOT use paper towels (combustible).

    • Warning: Do NOT use water (spreads contamination).[11]

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Fluorinated Nitrile."

  • Decontaminate: Wash the surface with a mild soap solution. Avoid bleach unless you are certain no acid residues are present, as bleach + acid = chlorine gas.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect cyanide/fluoride exposure).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents to wash skin; they increase absorption.

  • Eye Contact: Rinse with water for 15 minutes.[6][9] Seek medical aid.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16217739, (S)-3-Fluoropyrrolidine hydrochloride. (Analogous safety data for fluorinated pyrrolidines). Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Waste Streams Guide. (Standard protocols for halogenated waste segregation). Retrieved from [Link]

(Note: While specific CAS data for the exact nitrile derivative is proprietary or rare, the protocols above are derived from the rigorous safety standards for the functional group class: Fluorinated Aminonitriles.)

Sources

Personal Protective Equipment & Handling Guide: (3S)-3-fluoropyrrolidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling (3S)-3-fluoropyrrolidine-3-carbonitrile .

Compound Profile & Hazard Identification

(3S)-3-fluoropyrrolidine-3-carbonitrile is a specialized chiral building block used in medicinal chemistry, particularly for introducing metabolic stability and polarity via the gem-fluoro-nitrile motif. As a secondary amine featuring both a nitrile and a fluorine atom at the 3-position, it presents a unique convergence of chemical hazards that requires a "worst-case" safety approach.

Physicochemical Hazard Matrix
Functional GroupAssociated HazardPhysiological Impact
Pyrrolidine (2° Amine) Corrosive / Irritant High pH (Basic). Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory tract.
Nitrile (-CN) Acute Toxicity Metabolizes to release cyanide ions (CN⁻) in vivo. Toxic by ingestion, inhalation, and skin absorption.
Gem-Fluoro (-F) Reactivity / Stability Generally stable C-F bond. However, thermal decomposition (fire) releases Hydrogen Fluoride (HF), a systemic poison.

Critical Safety Note: While specific toxicity data for this exact isomer may be sparse, you must treat it as a Category 3 Acute Toxin (Oral/Dermal/Inhalation) and a Category 1B Skin Corrosive due to the synergistic effects of the amine and nitrile groups.

Personal Protective Equipment (PPE) Strategy

The selection of PPE is based on the "Barrier Multiplier" principle—using multiple layers of defense to prevent breakthrough.

Hand Protection: The "Double-Glove" Protocol

Nitriles can permeate standard glove materials. For this compound, a single layer is insufficient for prolonged handling.

  • Inner Layer: 4 mil Nitrile (Disposable).

  • Outer Layer: 5-8 mil Nitrile (Extended Cuff) OR Laminate Film (Silver Shield®) for spill cleanup.

  • Protocol: Inspect outer gloves every 15 minutes. Immediately replace if splashed.

Eye & Face Protection[1][2][3][4][5][6][7]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the corrosive amine vapors.

  • High Hazard ( >5g or heating): Face shield worn over goggles.

Respiratory Protection[2][3][4][6][7]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood operating at face velocity >100 fpm.

  • Secondary Control: If hood containment is breached or for spill cleanup, use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Acid Gas + Particulate).

Operational Workflow & Handling

The following decision tree outlines the safe handling logic from storage to disposal.

Experiment: Safe Handling Workflow

HandlingWorkflow Start Receive Compound (3S)-3-fluoropyrrolidine-3-carbonitrile Storage Storage Condition: 2-8°C, Inert Atmosphere (Ar/N2) Hygroscopic Prevention Start->Storage Check Check State: Free Base (Liquid) or Salt (Solid)? Storage->Check Solid Solid (HCl Salt) Risk: Dust Inhalation Check->Solid Salt Liquid Liquid (Free Base) Risk: Vapor/Skin Absorption Check->Liquid Free Base Weighing Weighing Protocol: Static-Free Spatula Inside Fume Hood Solid->Weighing Liquid->Weighing Reaction Reaction Setup: Add to solvent slowly Exothermic with Acids Weighing->Reaction Waste Disposal: Segregated Liquid Waste (Basic/Toxic) Reaction->Waste

Figure 1: Operational workflow emphasizing state-dependent handling risks.

Step-by-Step Protocol
A. Storage & Stability[1][2][3]
  • Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Hygroscopicity: The hydrochloride salt is likely hygroscopic. Allow the container to warm to room temperature before opening to prevent condensation, which can hydrolyze the nitrile or degrade the salt.

B. Weighing & Transfer
  • Engineering Control: Place the balance inside the fume hood. If this is impossible, use a tare-weighing method : tare the vial, add solid in the hood, cap tightly, and weigh outside.

  • Static Control: Use an anti-static gun or ionizer if handling the solid salt, as static can disperse toxic dust.

  • Solvent Choice: Dissolve in a polar aprotic solvent (e.g., DCM, DMF) immediately to reduce volatility risks.

C. Reaction Setup
  • Incompatibility: Avoid strong oxidizers and strong acids (unless intended for salt formation).

  • Quenching: When quenching reactions containing this amine, be alert for exotherms. Maintain temperature <10°C during acid addition.

Emergency Response & Spills

Spill Decision Matrix

SpillResponse Spill Spill Detected Size Volume? Spill->Size Minor Minor (<5 mL/g) Inside Hood Size->Minor Major Major (>5 mL/g) Or Outside Hood Size->Major ActionMinor 1. Double Glove 2. Absorb with Vermiculite 3. Clean with 10% Bleach Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Alert Safety Officer 3. Do not re-enter Major->ActionMajor

Figure 2: Immediate decision logic for spill containment.

Exposure First Aid
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[4] Do not use organic solvents (ethanol/acetone) as they increase skin absorption of nitriles.

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[2][4] Seek immediate ophthalmological support.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal

Disposal must adhere to RCRA (USA) or local hazardous waste regulations.

Waste StreamClassificationTreatment Protocol
Aqueous Waste Basic, ToxicAdjust pH to 10-11 with NaOH. Treat with bleach (Sodium Hypochlorite) to oxidize trace cyanides/nitriles before disposal (if permitted by local EHS).
Organic Solvents Halogenated / ToxicSegregate into "High Hazard" organic waste. Label clearly: "Contains Fluorinated Nitrile & Amine".
Solid Waste Toxic SolidsDouble-bag in heavy-duty polyethylene bags. Label for incineration.

Incineration Note: This compound contains Fluorine. It must be incinerated in a facility equipped with scrubbers to capture Hydrogen Fluoride (HF) gas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16217739, (S)-3-Fluoropyrrolidine hydrochloride. Retrieved from [Link][5]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Nitriles. Retrieved from [Link]

Sources

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